3-Hydroxyflunitrazepam
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUBZKMFRILQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987073 | |
| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67739-71-3 | |
| Record name | 3-Hydroxyflunitrazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyflunitrazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYFLUNITRAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Metabolism of Flunitrazepam to 3-Hydroxyflunitrazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of flunitrazepam, with a specific focus on its conversion to the active metabolite, 3-hydroxyflunitrazepam. This document outlines the key cytochrome P450 (CYP) enzymes involved, presents relevant kinetic data, details experimental protocols for studying this metabolic pathway, and provides visual representations of the metabolic process and experimental workflows.
Introduction
Flunitrazepam, a potent benzodiazepine (B76468), undergoes extensive metabolism in the liver, primarily through oxidative pathways.[1] One of the principal metabolic routes is 3-hydroxylation, resulting in the formation of this compound, an active metabolite.[2][3] Understanding the in vitro kinetics and the enzymes responsible for this transformation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and conducting comprehensive drug development studies.
Enzymology of this compound Formation
The formation of this compound from flunitrazepam is primarily mediated by the cytochrome P450 enzyme system.[1] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the major enzyme responsible for this hydroxylation reaction.[4][5] While CYP2C19 is also involved in the overall metabolism of flunitrazepam, its role in 3-hydroxylation is considered minor compared to CYP3A4.[2][4] Other CYP isoforms such as CYP1A2, -2B6, -2C8, -2C9, -2D6, and -2E1 do not appear to be significantly involved in this specific metabolic pathway.[4][5]
Quantitative Kinetic Data
The following tables summarize the key kinetic parameters for the formation of this compound from flunitrazepam, as determined in in vitro studies.
Table 1: Michaelis-Menten Constants (Km) for this compound Formation
| Enzyme System | Km (µM) | Reference |
| Human CYP3A4 | 34.0 | [4] |
| Human CYP2C19 | 642 | [4] |
Table 2: Inhibition of this compound Formation in Human Liver Microsomes
| Inhibitor | Target Enzyme(s) | Inhibition (%) | Reference |
| Ketoconazole | CYP3A4 | 94 | [4] |
| S-mephenytoin | CYP2C19 | 18 | [4] |
| Anti-CYP3A4 Antibodies | CYP3A4 | 80 | [4] |
Experimental Protocols
This section details a generalized protocol for studying the in vitro metabolism of flunitrazepam to this compound using human liver microsomes.
Materials and Reagents
-
Flunitrazepam
-
This compound (as a reference standard)[6]
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal standard for HPLC analysis (e.g., another benzodiazepine not present in the sample)
Incubation Procedure
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Add flunitrazepam (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. The supernatant can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification of this compound.[7]
-
Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is a typical mobile phase.
-
Detection: UV detection can be performed at a wavelength of approximately 254 nm. MS detection provides higher sensitivity and selectivity.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount of metabolite formed in the experimental samples.
Visualizations
Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of flunitrazepam to this compound.
Caption: Metabolic conversion of flunitrazepam.
Experimental Workflow
The diagram below outlines the key steps in a typical in vitro metabolism experiment to study the formation of this compound.
Caption: In vitro metabolism experimental workflow.
Conclusion
The in vitro 3-hydroxylation of flunitrazepam to this compound is a critical metabolic pathway predominantly catalyzed by CYP3A4. The provided kinetic data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies aimed at characterizing this metabolic conversion. A thorough understanding of this pathway is essential for the preclinical and clinical assessment of flunitrazepam and its potential for drug-drug interactions.
References
- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 2. The role of cytochrome P450 2C19 activity in flunitrazepam metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Quantification of flunitrazepam's oxidative metabolites, this compound and desmethylflunitrazepam, in hepatic microsomal incubations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the CYP3A4-Mediated Formation of 3-Hydroxyflunitrazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of its major metabolite, 3-hydroxyflunitrazepam, is predominantly catalyzed by the CYP3A4 isoform. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring the safe and effective use of flunitrazepam. This technical guide provides a comprehensive overview of the CYP3A4-mediated formation of this compound, including detailed enzyme kinetics, experimental protocols for in vitro assessment, and the impact of inhibitors.
Introduction
Flunitrazepam is a nitro-benzodiazepine with sedative, hypnotic, anxiolytic, and muscle relaxant properties.[1] Its pharmacokinetic profile is characterized by rapid absorption and extensive hepatic metabolism.[1] The primary routes of biotransformation involve N-demethylation to desmethylflunitrazepam and 3-hydroxylation to this compound.[2][3] While multiple CYP isoforms are involved in the overall metabolism of flunitrazepam, CYP3A4 is the principal enzyme responsible for the 3-hydroxylation pathway.[2][3] This guide will focus specifically on the CYP3A4-mediated formation of this compound.
The Role of CYP3A4 in this compound Formation
In vitro studies utilizing human liver microsomes and heterologously expressed CYP enzymes have unequivocally identified CYP3A4 as the major contributor to the 3-hydroxylation of flunitrazepam.[2][3] While other isoforms like CYP2C19 are primarily involved in the N-demethylation pathway, their role in this compound formation is minimal.[2] The 3-hydroxylation pathway is a significant route for flunitrazepam clearance, accounting for a substantial portion of its intrinsic clearance.[3]
Signaling Pathway of Flunitrazepam Metabolism
The metabolic conversion of flunitrazepam to its primary metabolites, this compound and desmethylflunitrazepam, is primarily orchestrated by CYP3A4 and CYP2C19, respectively.
Quantitative Data on this compound Formation
The kinetics of this compound formation by CYP3A4 have been characterized in several studies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Table 1: Enzyme Kinetics of this compound Formation
| Enzyme | Substrate | Metabolite | Km (µM) | Source |
| Human CYP3A4 | Flunitrazepam | This compound | 34.0 | [2] |
| Human CYP3A4 | Flunitrazepam | This compound | 286 | [3] |
| Human CYP2C19 | Flunitrazepam | This compound | 642 | [2] |
| Human CYP2A6 | Flunitrazepam | This compound | 298 | [3] |
Note: The variability in reported Km values may be attributed to differences in experimental systems and conditions.
The susceptibility of CYP3A4 to inhibition can significantly impact the formation of this compound. Potent CYP3A4 inhibitors can lead to increased plasma concentrations of flunitrazepam, potentially causing adverse effects.
Table 2: Inhibition of this compound Formation in Human Liver Microsomes
| Inhibitor | Target Enzyme | Inhibition of this compound Formation (%) | IC50 (µM) | Source |
| Ketoconazole | CYP3A4 | 94% | 0.11 | [2][3] |
| Ritonavir | CYP3A4 | >90% | 0.041 | [3] |
| S-mephenytoin | CYP2C19 | 18% | - | [2] |
| Anti-CYP3A4 Antibodies | CYP3A4 | 80% | - | [2] |
Experimental Protocols
The following protocols are representative of the methodologies used to study the CYP3A4-mediated formation of this compound in vitro.
In Vitro Metabolism of Flunitrazepam in Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetics of flunitrazepam metabolism.
Materials:
-
Human liver microsomes (HLM)
-
Flunitrazepam
-
This compound analytical standard
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
Procedure:
-
Preparation: Prepare a stock solution of flunitrazepam in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solution in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (e.g., 0.1-0.5 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding flunitrazepam at various concentrations (e.g., spanning the expected Km value).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the formation of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4]
CYP3A4 Inhibition Assay
This protocol is designed to assess the inhibitory potential of a compound on the CYP3A4-mediated formation of this compound.
Materials:
-
Same as in section 4.1
-
Test inhibitor compound
Procedure:
-
Preparation: Prepare stock and working solutions of the test inhibitor.
-
Incubation Mixture: Prepare the incubation mixture as described in section 4.1.
-
Pre-incubation with Inhibitor: Add the test inhibitor at various concentrations to the incubation mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C. A control incubation without the inhibitor should be run in parallel.
-
Initiation and Incubation: Initiate the reaction by adding flunitrazepam (typically at a concentration near its Km for CYP3A4). Incubate as described previously.
-
Termination and Analysis: Terminate the reaction and analyze the samples as outlined in section 4.1.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Conclusion
The formation of this compound is a critical metabolic pathway predominantly mediated by CYP3A4. The kinetic parameters and susceptibility to inhibition detailed in this guide provide valuable information for drug development professionals and researchers. A thorough understanding of this metabolic route is essential for predicting potential drug-drug interactions, interpreting pharmacokinetic data, and ensuring the safe clinical use of flunitrazepam. The provided experimental protocols offer a framework for conducting in vitro studies to further investigate the metabolism of flunitrazepam and other xenobiotics.
References
- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 2. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of flunitrazepam's oxidative metabolites, this compound and desmethylflunitrazepam, in hepatic microsomal incubations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 3-Hydroxyflunitrazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-Hydroxyflunitrazepam, the primary active metabolite of the potent benzodiazepine (B76468), flunitrazepam. This document details its metabolic generation, interaction with the GABA-A receptor, and its anticipated, though not fully quantified, pharmacological effects. The guide summarizes available quantitative data, outlines key experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows. While this compound is a critical component in the overall pharmacological action of its parent compound, specific quantitative data on its receptor binding affinity, in vivo efficacy, and pharmacokinetics remain areas requiring further dedicated research.
Introduction
This compound is a significant metabolite of flunitrazepam, a benzodiazepine known for its potent hypnotic, sedative, anxiolytic, and anticonvulsant properties. Following administration, flunitrazepam undergoes extensive metabolism in the liver, with 3-hydroxylation being a major pathway. The resulting metabolite, this compound, is pharmacologically active and contributes to the overall therapeutic and side-effect profile of flunitrazepam. Understanding the specific pharmacological characteristics of this metabolite is crucial for a complete comprehension of flunitrazepam's mechanism of action, duration of effect, and potential for drug-drug interactions.
Metabolism and Bioavailability
Flunitrazepam is extensively metabolized in the liver, primarily through oxidative pathways. The formation of this compound is a key step in its biotransformation.
Enzymatic Conversion
The 3-hydroxylation of flunitrazepam is predominantly mediated by the cytochrome P450 enzyme, CYP3A4. This metabolic pathway is considered the dominant route, accounting for a significant portion of flunitrazepam's clearance.
Quantitative Metabolic Data
The following table summarizes the kinetic parameters for the formation of this compound from flunitrazepam by human liver microsomes and recombinant CYP enzymes.
| Enzyme | Substrate | Metabolite | Km (μM) | Reference |
| Human Liver Microsomes | Flunitrazepam | This compound | 34.0 | [1] |
| Recombinant CYP3A4 | Flunitrazepam | This compound | 286 | [2] |
Pharmacodynamics: Interaction with the GABA-A Receptor
Like its parent compound, this compound is presumed to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.
Mechanism of Action
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism underlies the sedative, hypnotic, anxiolytic, and anticonvulsant effects of this class of drugs.
Receptor Binding Affinity
| Compound | Receptor | Ligand | Ki (nM) | IC50 (nM) | Reference |
| Flunitrazepam | GABA-A (rat brain) | [3H]Flunitrazepam | - | 3.2 | [3] |
| Flunitrazepam | GABA-A (rat brain) | [3H]Flumazenil | 2.1 | - | [4] |
It is anticipated that this compound also possesses high affinity for the benzodiazepine binding site on the GABA-A receptor.
Pharmacological Effects (In Vivo)
Direct in vivo studies quantifying the sedative, hypnotic, and anxiolytic effects of this compound are limited. The observed in vivo effects of flunitrazepam are a composite of the parent drug and its active metabolites. Given its presumed activity at the GABA-A receptor, this compound is expected to contribute to the overall pharmacological profile of flunitrazepam.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance, have not been extensively reported. The pharmacokinetic profile of flunitrazepam provides context for the generation and potential duration of action of its metabolites.
| Parameter | Value | Species | Reference |
| Flunitrazepam | |||
| Half-life (t1/2) | 18-26 hours | Human | [5] |
| Oral Bioavailability | 64-77% | Human | [5] |
| Oral Clearance | 3.5 ± 0.8 ml/min/kg | Human | [6] |
The long half-life of flunitrazepam is attributed in part to the formation of active metabolites, including this compound, which likely have their own distinct, and potentially long, half-lives.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the GABA-A receptor using a competitive binding assay with [3H]Flunitrazepam.
Materials:
-
[3H]Flunitrazepam (radioligand)
-
This compound (test compound)
-
Diazepam (for non-specific binding determination)
-
Rat whole brain membranes (source of GABA-A receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation.
-
Binding Assay: In test tubes, combine the prepared brain membranes, a fixed concentration of [3H]Flunitrazepam (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Electrophysiology
This protocol outlines the use of two-electrode voltage clamp electrophysiology in Xenopus oocytes to assess the functional activity of this compound as a positive allosteric modulator of the GABA-A receptor.
Objective: To characterize the effect of this compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA (agonist)
-
This compound (test compound)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
GABA Application: Apply a known concentration of GABA to the oocyte and record the resulting inward chloride current.
-
Modulator Application: Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-induced current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of 3-Hydroxyflinitrazepam. Plot the potentiation of the GABA response as a function of the this compound concentration to determine its EC50 and maximal efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABA-A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Metabolic Pathway of Flunitrazepam
Conclusion
This compound is a pharmacologically active and major metabolite of flunitrazepam, primarily formed via CYP3A4-mediated 3-hydroxylation. It is presumed to share the positive allosteric modulatory activity at the GABA-A receptor with its parent compound, thereby contributing significantly to the overall pharmacological effects. While the metabolic pathway is well-characterized, there is a notable lack of publicly available, specific quantitative data on the receptor binding affinity, in vivo potency, and pharmacokinetic profile of this compound itself. The experimental protocols provided in this guide offer a framework for generating this crucial data, which would enable a more precise understanding of its contribution to the therapeutic and adverse effects of flunitrazepam. Further research dedicated to the independent pharmacological characterization of this compound is warranted to fully elucidate its role in clinical pharmacology.
References
- 1. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of flunitrazepam following single dose oral administration in liver disease patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Hydroxyflunitrazepam: Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyflunitrazepam is a major active metabolite of the potent benzodiazepine (B76468), flunitrazepam. Since the introduction of flunitrazepam in the 1970s, understanding its metabolic fate has been crucial for both clinical and forensic toxicology. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound. It includes detailed information on its metabolic pathway, encompassing the key enzymes involved and their kinetics. Furthermore, this document outlines the analytical methodologies for its detection and quantification in biological matrices, presents available data on its pharmacological and toxicological properties, and includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this significant metabolite.
Discovery and History
The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, flunitrazepam, which was first synthesized in 1962 and introduced for medical use in 1974. Early investigations into the biotransformation of flunitrazepam in the human body led to the identification of several metabolites, with this compound emerging as one of the principal products of phase I metabolism. These initial studies were fundamental in characterizing the pharmacokinetic profile of flunitrazepam and understanding the contribution of its metabolites to its overall pharmacological and toxicological effects.
The primary route of formation was identified as the hydroxylation of the flunitrazepam molecule at the 3-position of the benzodiazepine ring. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.
Metabolic Pathway and Enzymology
The formation of this compound is a critical step in the metabolism of flunitrazepam. This biotransformation is catalyzed by specific cytochrome P450 (CYP) isoenzymes.
Key Enzymes and Reactions
In vitro studies using human liver microsomes have definitively identified CYP3A4 as the principal enzyme responsible for the 3-hydroxylation of flunitrazepam.[1] While other CYP enzymes, such as CYP2C19, are involved in other metabolic pathways of flunitrazepam (e.g., N-demethylation), the formation of this compound is predominantly attributed to CYP3A4 activity.[1]
The metabolic conversion can be summarized as follows:
Flunitrazepam → this compound
This reaction introduces a hydroxyl group, which increases the water solubility of the molecule, facilitating its further metabolism and eventual excretion from the body.
Enzyme Kinetics
The enzymatic kinetics of this compound formation have been characterized in human liver microsomes. The Michaelis-Menten constant (Km) for the formation of this compound by CYP3A4 has been reported to be 34.0 µM .[1]
Signaling Pathway Diagram
The following diagram illustrates the primary metabolic pathway of flunitrazepam to this compound.
Synthesis and Chemical Properties
While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for producing analytical standards and for conducting pharmacological and toxicological research. General methods for the 3-hydroxylation of 1,4-benzodiazepines have been developed, which can be adapted for the synthesis of this compound.
General Synthetic Approach
A common strategy for the synthesis of 3-hydroxy-1,4-benzodiazepines involves the acetoxylation of the 3-position of the benzodiazepine ring, followed by saponification to yield the hydroxylated product.[2][3] This two-step process generally provides high-purity compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 67739-71-3 |
| Molecular Formula | C₁₆H₁₂FN₃O₄ |
| Molecular Weight | 329.28 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF and DMSO |
Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of this compound are of significant interest, as this active metabolite contributes to the overall effects observed after the administration of flunitrazepam.
Pharmacodynamics
Like its parent compound, this compound is expected to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic, anxiolytic, and muscle relaxant properties. While it is established that hydroxylated metabolites of benzodiazepines can retain significant pharmacological activity, specific quantitative data on the receptor binding affinity and in vivo potency of this compound compared to flunitrazepam are not extensively detailed in the readily available literature.[4][5]
Toxicology
The toxicology of this compound is an important consideration in clinical and forensic contexts. The presence of this metabolite in biological samples is a clear indicator of flunitrazepam exposure.[6] While specific toxicological studies focusing solely on this compound are limited, it is understood that as an active metabolite, it contributes to the central nervous system depression and potential for overdose associated with flunitrazepam.[7] Further research is needed to fully delineate the specific toxic potential of this compound.
Analytical Methodology
The accurate detection and quantification of this compound in biological specimens are crucial for forensic investigations, clinical toxicology, and pharmacokinetic studies. A variety of analytical techniques have been employed for this purpose.
Sample Preparation
Biological samples such as urine, blood, and hair require sample preparation to isolate this compound from the complex matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This classic method is used to separate the analyte based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This is a more modern and often more efficient technique that uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.
For conjugated metabolites, an initial hydrolysis step, often using β-glucuronidase, is necessary to cleave the glucuronide moiety before extraction.
Analytical Techniques
The primary analytical methods for the determination of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that is often considered the gold standard for confirmatory analysis. Derivatization is typically required to improve the chromatographic properties of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for the analysis of this compound in biological fluids.
Table 2: Key Parameters for Analytical Methods
| Method | Sample Matrix | Limit of Detection (LOD) | Key Advantages |
| GC-MS | Urine, Blood | Low ng/mL | High specificity and sensitivity, well-established. |
| LC-MS/MS | Urine, Blood | Sub-ng/mL to low ng/mL | High sensitivity, no derivatization required. |
Experimental Protocols
Protocol for In Vitro Metabolism of Flunitrazepam
This protocol is based on the methodology described by Kilicarslan et al. (2001) for studying the formation of this compound in human liver microsomes.[1]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.25 mg/mL), flunitrazepam (at various concentrations to determine kinetics), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the reaction by adding the NADPH-generating system. Incubate for a specified time (e.g., 15-30 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727).
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound.
General Protocol for Solid-Phase Extraction (SPE) from Urine
-
Sample Pre-treatment (if necessary): For the analysis of total this compound (free and conjugated), incubate the urine sample with β-glucuronidase at an appropriate temperature and pH (e.g., 37°C, pH 5-6) for a specified time (e.g., 2-4 hours).
-
SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a C18 cartridge) with methanol followed by water or a buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. The composition of the wash solvents will depend on the type of SPE cartridge used.
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent or a mixture of solvents (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small amount of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., the initial mobile phase of the LC method).
Logical Relationships and Workflows
The following diagram illustrates a typical workflow for the forensic analysis of this compound in a biological sample.
Conclusion
This compound is a pharmacologically active and analytically significant metabolite of flunitrazepam. A thorough understanding of its formation, chemical properties, and methods of detection is essential for professionals in the fields of pharmacology, toxicology, and drug development. While much is known about its role in the metabolism of flunitrazepam, further research into its specific pharmacological and toxicological profile will provide a more complete picture of its contribution to the effects of its parent compound. The methodologies and data presented in this guide offer a solid foundation for such future investigations.
References
- 1. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Performance studies with diazepam and its hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance studies with diazepam and its hydroxylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Flunitrazepam - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitrazepam, a potent benzodiazepine, is utilized for its sedative and hypnotic properties. Its complex metabolic profile in humans is of significant interest to researchers, clinicians, and forensic toxicologists. Understanding the biotransformation of flunitrazepam is crucial for accurate drug testing, clinical monitoring, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the primary metabolites of flunitrazepam in humans, presenting quantitative data, detailed experimental protocols for their analysis, and a visualization of the metabolic pathways.
Metabolic Pathways of Flunitrazepam
The biotransformation of flunitrazepam in the human body is extensive, involving several key enzymatic reactions. The primary metabolic pathways include N-demethylation, 3-hydroxylation, and reduction of the 7-nitro group, followed by acetylation.[1] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, as well as aldo-keto reductase 1C3 (AKR1C3).[2][3]
The major primary metabolites identified in human biological samples are:
-
7-aminoflunitrazepam (B158405): Formed via the reduction of the 7-nitro group. This is often the most abundant metabolite found in urine.[4][5]
-
N-desmethylflunitrazepam: Results from the removal of the methyl group at the N-1 position.
-
3-hydroxyflunitrazepam: Formed by the hydroxylation of the diazepine (B8756704) ring.
-
7-acetamidoflunitrazepam: Generated by the acetylation of 7-aminoflunitrazepam.[1]
Further metabolism can lead to the formation of combination products, such as 3-hydroxy-7-aminoflunitrazepam and 7-amino-N-desmethylflunitrazepam, as well as glucuronide conjugates.[1]
Below is a diagram illustrating the primary metabolic pathways of flunitrazepam.
Quantitative Data of Flunitrazepam Metabolites
The concentrations of flunitrazepam and its metabolites can vary significantly depending on the dosage, frequency of use, individual metabolism, and the biological matrix analyzed. The following tables summarize quantitative data from various studies.
Table 1: Concentrations in Urine after a Single Oral Dose
| Compound | Dose (mg) | Time after Ingestion | Concentration Range (ng/mL) | Reference |
| Flunitrazepam | 2 | 6 h | 0.7 - 2.8 | [5] |
| 7-aminoflunitrazepam | 2 | 6 h | 70 - 518 | [5] |
| 7-aminoflunitrazepam | 0.5 | up to 120 h | Detected | [4] |
| 7-aminoflunitrazepam | 2.0 | up to 240 h | Detected | [4] |
Table 2: Concentrations in Blood/Serum/Plasma after a Single Oral Dose
| Compound | Dose (mg) | Matrix | Time after Ingestion | Concentration Range (ng/mL) | Reference |
| Flunitrazepam | 2 | Whole Blood | 0.5 - 4 h | Detected (LOD 5 ng/mL) | [6] |
| 7-aminoflunitrazepam | 2 | Whole Blood | up to 12 h | 1.70 - 6.35 | [6] |
| Total 7-amino-FNP | 2 | Serum | 8 h (peak) | Not specified | [7] |
Table 3: Concentrations in Hair
| Compound | Use Pattern | Concentration Range (ng/mg) | Reference |
| Flunitrazepam | Chronic users | 0.02 - 3.9 | [8] |
| 7-aminoflunitrazepam | Chronic users | 0.0088 - 9.5 | [8] |
| Flunitrazepam | Single 2 mg dose | Below quantitation limit (0.5-2.3 pg/mg) | [9] |
| 7-aminoflunitrazepam | Single 2 mg dose | 0.6 - 8.0 pg/mg (detected at 24h) | [9] |
Experimental Protocols
Accurate quantification of flunitrazepam and its metabolites requires robust and sensitive analytical methods. Below are detailed methodologies for common experimental procedures.
Solid-Phase Extraction (SPE) from Urine
This protocol describes a mixed-mode SPE for the extraction of flunitrazepam and its primary metabolites from urine.
Workflow Diagram:
Detailed Steps:
-
Sample Pretreatment: To 1 mL of urine, add an internal standard (e.g., deuterated analogs of the analytes).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) sequentially with methanol, deionized water, and a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
Sample Loading: Apply the pretreated urine sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water, followed by an acidic solution (e.g., 0.1 M acetic acid), and then a non-polar solvent (e.g., hexane (B92381) or methanol) to remove interferences.
-
Elution: Elute the analytes with a mixture of a non-polar solvent, a polar solvent, and a basic modifier (e.g., chloroform:isopropanol:ammonia, 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hair
This protocol outlines a method for the analysis of flunitrazepam and 7-aminoflunitrazepam in hair.
Workflow Diagram:
Detailed Steps:
-
Decontamination: Wash hair segments with a solvent such as dichloromethane (B109758) to remove external contaminants.
-
Pulverization: Pulverize the decontaminated hair to increase the surface area for extraction.
-
Extraction: Add an internal standard and extract the pulverized hair with methanol in an ultrasonic bath.
-
Solid-Phase Extraction: Purify the methanolic extract using an appropriate SPE cartridge.
-
Derivatization: Evaporate the eluate and derivatize the residue with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to improve the chromatographic properties of the analytes.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system for separation and detection.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of Plasma
This protocol details a method for the simultaneous determination of flunitrazepam and its major metabolites in human plasma.
Workflow Diagram:
Detailed Steps:
-
Sample Pretreatment: Add an internal standard to a plasma sample.
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile (B52724), followed by vortexing.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.
-
HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol). Detection is typically performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Conclusion
The metabolism of flunitrazepam in humans is a multifaceted process resulting in several primary metabolites. The accurate identification and quantification of these metabolites are essential for clinical and forensic applications. The methodologies and data presented in this guide provide a comprehensive resource for professionals in drug development, clinical research, and toxicology. Continued research into the metabolic pathways and analytical techniques will further enhance our understanding of flunitrazepam's pharmacology and toxicology.
References
- 1. [PDF] Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine. | Semantic Scholar [semanticscholar.org]
- 2. [PDF] Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination of 7-aminoflunitrazepam and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Serum and urine concentrations of flunitrazepam and metabolites, after a single oral dose, by immunoassay and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deposition of 7-aminoflunitrazepam and flunitrazepam in hair after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Forensic Toxicology of 3-Hydroxyflunitrazepam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitrazepam, a potent benzodiazepine, is of significant interest in forensic toxicology due to its use in drug-facilitated crimes. Its metabolic profile is complex, and the detection and interpretation of its metabolites are crucial for forensic investigations. This technical guide provides a comprehensive overview of the role of 3-hydroxyflunitrazepam, a key metabolite, in forensic toxicology. The document details its metabolic pathway, analytical methodologies for its detection, and the interpretation of its presence in biological samples.
Metabolism of Flunitrazepam and the Formation of this compound
Flunitrazepam undergoes extensive metabolism in the body, primarily through N-demethylation and 3-hydroxylation.[1][2] The major metabolic pathways lead to the formation of several key metabolites, including N-desmethylflunitrazepam, 7-aminoflunitrazepam (B158405), and this compound.[1][2] The formation of this compound is a result of the hydroxylation of the flunitrazepam molecule at the 3-position. These metabolites can be further metabolized through nitro-reduction and N-acetylation, leading to a variety of compounds detectable in biological samples.[1][2] Some of these metabolites may also be conjugated with glucuronic acid before excretion.[1][2]
Pharmacokinetics of this compound
While the pharmacokinetics of the parent drug, flunitrazepam, are well-documented, specific pharmacokinetic parameters for this compound are less readily available. Flunitrazepam itself is rapidly absorbed after oral administration, with an elimination half-life of approximately 13 to 19 hours.[3] The concentrations of its metabolites, including this compound, in biological fluids are crucial for forensic interpretation, particularly for estimating the time of drug ingestion. The ratio of different metabolites can change over time, providing valuable clues for investigators.[1][4] For instance, the ratio of 7-aminodesmethylflunitrazepam (B1200674) to 7-aminoflunitrazepam has been shown to increase with time after a single dose, which can aid in estimating the time of intake.[1][4]
Analytical Methodologies
The detection and quantification of this compound in forensic samples require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte.
-
Enzymatic Hydrolysis: Since this compound can be excreted as a glucuronide conjugate, enzymatic hydrolysis is often a necessary step, especially for urine samples. This process cleaves the glucuronide group, releasing the free metabolite for analysis.[4]
-
Extraction: Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of benzodiazepines and their metabolites from biological fluids like blood and urine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of this compound.
-
Derivatization: Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic properties for GC-MS analysis.
-
Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for the analysis of benzodiazepines in many forensic laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other metabolites and endogenous compounds.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for specific product ions, which provides a high degree of certainty in identification and quantification.[5][6]
Quantitative Data
The interpretation of analytical findings in forensic toxicology relies on the comparison of detected drug and metabolite concentrations with established therapeutic, toxic, and lethal ranges. However, specific data for this compound is limited, and interpretation is often made in the context of the parent drug and other metabolites.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Flunitrazepam Metabolites | Urine | GC-MS | < 1 ng/mL | - | [7] |
| 7-Aminoflunitrazepam | Urine | GC-MS | - | 10 pg/mL | [8] |
| Flunitrazepam | Urine | GC-MS | - | 100 pg/mL | [8] |
| Flunitrazepam & Metabolites | Serum/Urine | GC-MS | 1 ng/mL (Urine) | - | [9] |
Table 1: Examples of Detection and Quantification Limits for Flunitrazepam and its Metabolites.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results in forensic toxicology. Below are examples of key steps in the analytical process.
Enzymatic Hydrolysis of Urine Samples
-
To 1 mL of urine, add an internal standard.
-
Add a buffer solution to adjust the pH to the optimal range for the enzyme (e.g., pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.
Solid-Phase Extraction (SPE) of Benzodiazepines from Blood
-
Pre-condition the SPE cartridge with appropriate solvents (e.g., methanol, water, and buffer).
-
Load the pre-treated blood sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the benzodiazepines from the cartridge with an appropriate organic solvent or solvent mixture.
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for instrumental analysis.[10]
Forensic Interpretation
The presence of this compound, along with other metabolites, can provide valuable information in a forensic investigation.
-
Confirmation of Flunitrazepam Use: The detection of this compound confirms the ingestion of flunitrazepam.
-
Time of Ingestion: The relative concentrations of different metabolites can help in estimating the time since the drug was administered. For example, a higher ratio of later-appearing metabolites to earlier-appearing ones may indicate a longer time has passed since ingestion.[1][4]
-
Differentiating Single Use from Chronic Use: While challenging, the pattern of metabolites in hair samples can sometimes provide insights into the history of drug use.
Stability of this compound in Biological Samples
The stability of drugs and their metabolites in biological samples during storage is a critical consideration in forensic toxicology. The concentration of benzodiazepines can decrease over time, and the rate of degradation is influenced by factors such as storage temperature and the presence of preservatives.[11] It is crucial to store samples properly (e.g., frozen at -20°C or lower) to minimize degradation and ensure the accuracy of the analytical results.[11]
Conclusion
This compound is a key metabolite in the forensic toxicological analysis of flunitrazepam. Its detection and quantification, in conjunction with the parent drug and other metabolites, provide crucial evidence for confirming flunitrazepam use and can aid in the interpretation of the circumstances surrounding a case. The use of sensitive and specific analytical techniques, such as LC-MS/MS, combined with appropriate sample preparation and a thorough understanding of the drug's pharmacokinetic profile, is essential for accurate and reliable forensic analysis. Further research to establish definitive therapeutic, toxic, and lethal concentration ranges for this compound will enhance its utility in forensic toxicology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 3-Hydroxyflunitrazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyflunitrazepam is a major active metabolite of the potent benzodiazepine (B76468), flunitrazepam. While the pharmacological profile of flunitrazepam is well-documented, specific quantitative data on the direct interaction of this compound with its target, the γ-aminobutyric acid type A (GABA-A) receptor, is sparse in publicly available scientific literature. This guide synthesizes the established principles of benzodiazepine action to infer the core mechanism of this compound, outlines the metabolic pathway from its parent compound, and provides detailed experimental protocols for its further investigation. Based on the mechanism of its parent compound, this compound is presumed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to central nervous system depression.
Introduction
Flunitrazepam, a member of the benzodiazepine class of drugs, is recognized for its potent sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties. Its clinical effects are primarily mediated through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Following administration, flunitrazepam undergoes extensive metabolism, with this compound being one of its principal active metabolites. Understanding the specific mechanism of action of this metabolite is crucial for a comprehensive grasp of the overall pharmacological and toxicological profile of flunitrazepam.
Metabolic Pathway of Flunitrazepam to this compound
Flunitrazepam is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible for its 3-hydroxylation. This process converts flunitrazepam into this compound.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
It is widely accepted that benzodiazepines, including flunitrazepam and its active metabolites, do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site, known as the benzodiazepine binding site, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced binding of GABA leads to a more frequent opening of the associated chloride (Cl⁻) ion channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.
Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABA-A receptor potentiates the action of GABA, leading to increased neuronal inhibition.
Quantitative Data
Table 1: Quantitative Pharmacological Data for this compound (Data Not Available)
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Kᵢ) | Data Not Available | - | - |
| Potency (EC₅₀) | Data Not Available | - | - |
| Efficacy (% Potentiation) | Data Not Available | - | - |
Experimental Protocols
To determine the quantitative pharmacological data for this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This protocol is designed to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Dissect brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (crude synaptosomal membranes) in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in the assay buffer to a specific protein concentration determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam, typically 1-2 nM).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine agonist (e.g., 10 µM Diazepam) to a separate set of tubes.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Potency (EC₅₀) and Efficacy
This protocol is used to measure the functional effect of this compound on GABA-A receptor activity in a heterologous expression system.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from Xenopus laevis frogs.
-
Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2) through in vitro transcription.
-
Inject the cRNA mixture into the oocytes.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for the expression of functional GABA-A receptors on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage recording and one for current injection.
-
Using a two-electrode voltage clamp amplifier, clamp the oocyte membrane potential at a holding potential where chloride currents are outward (e.g., -60 mV).
-
Establish a baseline current.
-
-
Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC₁₀-EC₂₀, the concentration that elicits 10-20% of the maximal response) to elicit a control current.
-
After a washout period, co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record the potentiation of the GABA-evoked current at each concentration of the test compound.
-
To determine the maximal potentiation (efficacy), a saturating concentration of a full benzodiazepine agonist (e.g., 1 µM Diazepam) can be used as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration relative to the control GABA response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the Eₘₐₓ (the maximal potentiation).
-
Conclusion
This compound, as an active metabolite of flunitrazepam, is presumed to exert its pharmacological effects through positive allosteric modulation of the GABA-A receptor, a mechanism shared with other benzodiazepines. This guide has outlined the theoretical basis for this mechanism and provided detailed experimental protocols that can be employed to elucidate its specific quantitative pharmacological properties. The generation of precise data on the binding affinity, potency, and efficacy of this compound is essential for a complete understanding of its contribution to the overall effects of its parent drug and for the development of more refined therapeutics targeting the GABA-ergic system.
Stability of 3-Hydroxyflunitrazepam in Biological Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyflunitrazepam is a significant metabolite of flunitrazepam, a potent benzodiazepine (B76468) with sedative, hypnotic, and amnestic properties. The accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug development. However, the stability of this metabolite in various biological matrices is a critical factor that can influence the reliability of analytical results. This technical guide provides a comprehensive overview of the known stability of flunitrazepam and its metabolites, inferring the probable stability of this compound. It also outlines detailed experimental protocols for assessing its stability and presents analytical methodologies for its quantification. While direct quantitative stability data for this compound is limited in published literature, this guide offers a framework for researchers to conduct robust stability studies.
Introduction
Flunitrazepam undergoes extensive metabolism in the body, primarily through N-demethylation and 3-hydroxylation, forming active and inactive metabolites. This compound is one of the primary oxidative metabolites, and its concentration in biological fluids can provide valuable information regarding the timing and extent of flunitrazepam exposure. The stability of analytes in biological samples is a paramount concern in analytical toxicology and drug development, as degradation can lead to an underestimation of the true concentration, potentially leading to erroneous interpretations. Factors influencing stability include storage temperature, freeze-thaw cycles, pH, and the presence of enzymes and other endogenous substances in the matrix.
Metabolism of Flunitrazepam
Flunitrazepam is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 and CYP2C19 being the major isoforms involved in its hydroxylation and demethylation.[1] The metabolic pathways include N-demethylation to N-desmethylflunitrazepam and 3-hydroxylation to this compound.[2] These metabolites can undergo further biotransformation, including nitro-reduction to 7-amino metabolites.[2]
Stability of Flunitrazepam and Related Benzodiazepines in Biological Samples
While specific quantitative data for this compound is scarce, the stability of its parent compound, flunitrazepam, and other benzodiazepines has been studied more extensively. This data can provide valuable insights into the expected stability of this compound.
Data Summary Tables
The following tables summarize the stability of flunitrazepam in various biological matrices under different storage conditions. It is plausible that this compound exhibits similar stability trends.
Table 1: Stability of Flunitrazepam in Whole Blood
| Storage Temperature | Duration | Initial Concentration | Analyte Loss (%) | Reference(s) |
| Room Temperature (~22°C) | 28 days | Not Specified | 25% | [3] |
| Room Temperature | 1 year | Low & High | 70-100% | [4][5] |
| 4°C | 1 year | Low & High | 50-100% | [4][5] |
| -20°C | 1 year | Low & High | 10-20% | [4][5] |
| -80°C | 1 year | Low & High | 5-12% | [4] |
Table 2: Stability of Flunitrazepam and Metabolites in Plasma/Serum
| Analyte | Storage Temperature | Duration | Analyte Loss (%) | Reference(s) |
| Flunitrazepam | Room Temperature | 240 days | Significant decrease | [6] |
| Flunitrazepam | 4°C | 240 days | Significant decrease | [6] |
| Flunitrazepam | -20°C | 180 days | ~40% | [7] |
| Flunitrazepam | -20°C | 16-18 years | Small changes (mean) | [8] |
Table 3: Stability of Flunitrazepam and Metabolites in Urine
| Analyte | Storage Temperature | Duration | Analyte Loss (%) | Reference(s) |
| 7-Aminoflunitrazepam | 25°C (contaminated) | 6 months | Significant loss | [9] |
| 7-Aminoflunitrazepam | 4°C | 6 months | Stable | [9] |
| 7-Aminoflunitrazepam | -20°C | 6 months | Stable | [9] |
| Flunitrazepam | -20°C | 180 days | ~40% | [7] |
Experimental Protocols for Stability Assessment
To address the gap in knowledge, a robust stability testing protocol for this compound is essential. The following sections outline recommended experimental designs for long-term and freeze-thaw stability studies.
Long-Term Stability Assessment
This experiment evaluates the stability of this compound in biological matrices over an extended period under different storage temperatures.
Freeze-Thaw Stability Assessment
This experiment determines the stability of this compound after repeated freezing and thawing cycles.
Analytical Methodologies
The accurate determination of this compound concentrations is fundamental to any stability study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte.
-
Liquid-Liquid Extraction (LLE): A common technique for extracting benzodiazepines from biological fluids.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher recovery compared to LLE.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the reliable quantification of this compound.
Table 4: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing a modifier such as formic acid. |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Monitored Transitions | Specific precursor and product ions for this compound and an internal standard. |
| Internal Standard | A stable isotope-labeled analog of this compound is recommended. |
Conclusion and Recommendations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of 3-Hydroxyflunitrazepam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyflunitrazepam is a major active metabolite of flunitrazepam, a potent benzodiazepine (B76468) commonly known for its sedative, hypnotic, and anxiolytic properties. Due to its pharmacological activity and presence in biological samples following flunitrazepam administration, accurate and sensitive detection of this compound is crucial in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical detection of this compound using state-of-the-art techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Flunitrazepam
Flunitrazepam undergoes extensive metabolism in the body, primarily in the liver. The formation of this compound is a key metabolic pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[1][2][3] Another significant metabolic route is N-demethylation to desmethylflunitrazepam, which is mediated by both CYP3A4 and CYP2C19.[1] These metabolites can be further metabolized, for instance, through the reduction of the 7-nitro group.[4] Understanding this metabolic pathway is essential for identifying the appropriate target analytes in biological samples.
Analytical Methods and Protocols
The low concentrations of this compound in biological matrices necessitate highly sensitive and specific analytical methods. LC-MS/MS is the preferred technique due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5][6] GC-MS is also a powerful tool, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[4]
Application Note 1: Quantification of this compound in Human Urine by LC-MS/MS
This method provides a robust and sensitive protocol for the quantification of this compound in urine, suitable for clinical and forensic applications. The protocol includes an enzymatic hydrolysis step to detect both the free and glucuronidated forms of the metabolite.
Experimental Workflow: LC-MS/MS Analysis of this compound in Urine
Protocol: LC-MS/MS Analysis of this compound in Urine
-
Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of urine sample in a glass tube, add 50 µL of an internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Vortex and incubate at 60°C for 1-2 hours.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 2 mL of ethyl acetate containing 2% ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion m/z 330.1 -> Product ions m/z 312.1 (quantifier), m/z 284.1 (qualifier).
-
This compound-d4 (IS): Precursor ion m/z 334.1 -> Product ion m/z 316.1.
-
-
-
Data Analysis
-
Quantify the concentration of this compound using a calibration curve prepared in blank urine and processed with each batch of samples. The linear range is typically 0.5 to 100 ng/mL.
-
Application Note 2: Detection of this compound in Blood/Plasma by GC-MS
This method is suitable for the detection of this compound in blood or plasma samples. A derivatization step is necessary to improve the chromatographic properties of the hydroxylated metabolite.
Experimental Workflow: GC-MS Analysis of this compound in Blood/Plasma
Protocol: GC-MS Analysis of this compound in Blood/Plasma
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of blood or plasma, add an internal standard (e.g., Oxazepam-d5).
-
Add 1 mL of carbonate buffer (pH 9.5) and vortex.
-
Add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
-
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (for TBDMS derivative): Specific ions for the TBDMS derivative of this compound should be determined by analyzing a derivatized standard.
-
-
Data Analysis
-
Identify the this compound derivative based on its retention time and the presence of characteristic ions.
-
Quantify using a calibration curve prepared from fortified blank blood/plasma samples.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the analytical methods described. These values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | LC-MS/MS (Urine) | GC-MS (Blood/Plasma) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[7] | 0.5 - 1 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL[6][9] | 1.0 - 5.0 ng/mL[8] |
| Linearity Range | 0.5 - 100 ng/mL | 5 - 500 ng/mL |
| Recovery | > 85% | > 80% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Conclusion
The analytical methods detailed in these application notes provide sensitive and reliable approaches for the detection and quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and defensible results in research, clinical, and forensic settings.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyc.gov [nyc.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of 3-Hydroxyflunitrazepam in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 3-hydroxyflunitrazepam, a metabolite of flunitrazepam (Rohypnol®), in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The described method includes enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization to ensure sensitive and reliable detection.
Introduction
Flunitrazepam is a potent benzodiazepine (B76468) that is extensively metabolized in the body. One of its major metabolites is this compound, which is primarily excreted in the urine as a glucuronide conjugate. Accurate and sensitive detection of this compound is crucial in clinical and forensic toxicology to confirm the ingestion of flunitrazepam. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the confirmation of benzodiazepines and their metabolites in biological samples.[1][2][3] This application note outlines a comprehensive workflow from sample preparation to final analysis.
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
Internal Standard (IS): e.g., Oxazepam-d5 or other suitable deuterated benzodiazepine analogue
-
β-Glucuronidase from E. coli or Helix pomatia
-
Phosphate (B84403) buffer (pH 6.8)
-
Acetate (B1210297) buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (e.g., Bond Elut Certify)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Deionized water
-
Nitrogen gas for evaporation
Sample Preparation
2.2.1. Enzymatic Hydrolysis
Since this compound is primarily present in urine as a glucuronide conjugate, enzymatic hydrolysis is a critical step to cleave the conjugate and release the free form of the metabolite for extraction.
-
To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard solution.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase (e.g., 5000 units).
-
Vortex the mixture and incubate at an optimal temperature (e.g., 56°C) for 1-2 hours to ensure complete hydrolysis.
2.2.2. Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the sample and concentrate the analyte of interest. Mixed-mode SPE cartridges are effective for extracting benzodiazepines.[3]
-
Column Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of phosphate buffer (pH 6.8). Do not allow the column to dry out between steps.
-
Sample Loading: After hydrolysis, centrifuge the sample and load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetate buffer (pH 5.0), and then 2 mL of methanol to remove interfering substances. Dry the column thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the this compound and the internal standard from the cartridge using 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
Derivatization
To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is necessary. Silylation with BSTFA is a common and effective method.
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40-50°C.
-
To the dried residue, add 50 µL of BSTFA (with 1% TMCS) and 25 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 65-70°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized benzodiazepines. Instrument conditions should be optimized for the specific equipment used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1-2 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C, hold for 1 minute
-
Ramp 2: 10°C/min to 285°C, hold for 5 minutes
-
Ramp 3: 10°C/min to 310°C, hold for 4 minutes
-
-
Transfer Line Temperature: 285°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative data for the analysis of this compound should be carefully evaluated and documented. The following table summarizes key analytical parameters.
| Parameter | Value/Range | Reference/Comment |
| Retention Time | Analyte and IS specific | To be determined experimentally; dependent on GC conditions. |
| Characteristic Ions (m/z) | To be determined | The mass spectrum of TMS-derivatized this compound is not readily available in the literature. Based on its structure (MW 329.3) and silylation, the molecular ion of the TMS derivative would be at m/z 401. Characteristic fragments would include ions resulting from the loss of a methyl group (m/z 386) and the trimethylsilyl (B98337) group (m/z 73). A base peak resulting from the fragmentation of the benzodiazepine ring structure is also expected. |
| Limit of Detection (LOD) | < 1 ng/mL | The limit of detection for 3-hydroxy derivatives of other benzodiazepines has been reported to be less than 1 ng/mL.[1][2] |
| Limit of Quantification (LOQ) | 1-5 ng/mL | The LOQ for flunitrazepam and its metabolites is typically in the low ng/mL range.[4] |
| Linearity (R²) | > 0.99 | A linear range should be established, for example, from 5 to 500 ng/mL. |
| Recovery | > 90% | The extraction efficiency for flunitrazepam and its major metabolites using mixed-mode SPE has been reported to be over 90%.[3] |
| Precision (%RSD) | < 15% | Both intra- and inter-day precision should be within acceptable limits. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound in urine.
Logical Relationships in GC-MS Analysis
Caption: Key steps and their logical relationships in the GC-MS analysis of this compound.
References
- 1. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine (1997) | Mahmoud A. ElSohly | 71 Citations [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. caymanchem.com [caymanchem.com]
Application Note: Quantification of 3-Hydroxyflunitrazepam in Human Blood by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 3-hydroxyflunitrazepam, a major metabolite of flunitrazepam, in human blood using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The method is validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
Flunitrazepam is a potent benzodiazepine (B76468) that is subject to abuse and is often implicated in cases of drug-facilitated sexual assault. Its rapid metabolism to active metabolites, including this compound, necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices. This application note provides a detailed protocol for the reliable quantification of this compound in blood, a critical aspect of forensic and clinical investigations. The use of HPLC-MS/MS offers high selectivity and sensitivity, enabling the detection of low concentrations of the analyte in complex biological samples.
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
This compound-d7 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Whole blood (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Equipment
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of internal standard working solution (this compound-d7). Vortex for 30 seconds.
-
Lysis: Add 2 mL of deionized water and vortex to lyse the red blood cells.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of a 5% methanol in water solution to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 330.1 -> Product ion (m/z) 312.1 (Quantifier), 284.1 (Qualifier)
-
This compound-d7 (IS): Precursor ion (m/z) 337.1 -> Product ion (m/z) 319.1
-
Quantitative Data
The following table summarizes the quantitative performance of the described method.
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 µg/L | [1] |
| Limit of Detection (LOD) | 1 µg/L | [1] |
| Limit of Quantification (LOQ) | 2-3 µg/L | [2] |
| Recovery | 92 - 99% | [1] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in blood.
Discussion
This HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human blood. The solid-phase extraction protocol effectively removes matrix interferences, leading to clean extracts and minimizing ion suppression effects. The chromatographic separation achieves good resolution of the analyte from other endogenous components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the quantitative results. The method's performance, as demonstrated by the validation data, meets the requirements for forensic and clinical applications.
Conclusion
The detailed protocol presented in this application note is suitable for the routine analysis of this compound in blood samples. The method is sensitive, specific, and provides accurate and precise quantitative results, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of toxicology and pharmacology.
References
Application Note: Solid-Phase Extraction of 3-Hydroxyflunitrazepam from Human Plasma
Introduction
3-Hydroxyflunitrazepam is a significant metabolite of flunitrazepam, a potent benzodiazepine. Accurate and reliable quantification of this compound in plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Due to the complexity of the plasma matrix, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and clean extracts.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a mixed-mode cation exchange SPE column.
Principle
This protocol employs a mixed-mode solid-phase extraction strategy, which combines both reversed-phase and ion-exchange retention mechanisms to achieve superior selectivity for the target analyte. The plasma sample is first pre-treated to precipitate proteins and adjust the pH. The sample is then loaded onto the SPE column, where this compound and related compounds are retained. A series of wash steps removes interfering endogenous components from the plasma matrix. Finally, the analyte of interest is eluted with a solvent mixture designed to disrupt the retention mechanisms. Subsequent analysis is typically performed by LC-MS/MS.
Experimental Protocols
Materials and Reagents:
-
SPE Columns: Mixed-mode cation exchange (e.g., Clean Screen® XCEL I, UCT Strong Cation Exchange and C18 mixed mode) or hydrophilic-lipophilic balanced (HLB) polymeric sorbent columns.[1][2]
-
Plasma Samples: Human plasma, collected in appropriate anticoagulant tubes.
-
Internal Standard (IS): Deuterated this compound or a suitable structural analog (e.g., methylclonazepam).[3]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water
-
0.1 M Phosphate (B84403) Buffer (pH 6.0)
-
0.1 M Acetic Acid
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide (B78521) (concentrated)
-
Nitrogen Gas (for evaporation)
-
-
Equipment:
-
Vortex Mixer
-
Centrifuge
-
SPE Manifold
-
Solvent Evaporation System (e.g., nitrogen evaporator with water bath)
-
Analytical Balance
-
pH Meter
-
Sample Pre-treatment:
-
Allow plasma samples to thaw to room temperature.
-
To a 1 mL aliquot of plasma, add the internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the plasma sample.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure:
The following protocol is based on a mixed-mode cation exchange column.
-
Column Conditioning:
-
Condition the SPE column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of deionized water.
-
Further equilibrate with 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.[4]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE column at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the column with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash the column with 3 mL of 0.1 M acetic acid.
-
Apply a final wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Dry the column thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte of interest with 2 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2 v/v).[4]
-
Collect the eluate in a clean collection tube.
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Quantitative Data
The following table summarizes typical performance data for the analysis of benzodiazepines, including flunitrazepam and its metabolites, from plasma/serum using SPE-based methods. These values can serve as a benchmark for the expected performance of the described protocol for this compound.
| Analyte/Method | Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Flunitrazepam & Metabolites | Serum/Plasma | Mixed-Mode | High | ~1 ng/mL | Not Specified | [3] |
| Flunitrazepam | Plasma | SepPak® HLB® | 81.46 - 108.38 | Not Specified | Not Specified | [5] |
| 7-Aminoflunitrazepam | Plasma | SepPak® HLB® | 76.81 - 82.53 | Not Specified | Not Specified | [5] |
| General Benzodiazepines | Blood | Strong Cation Exchange | >88 | Not Specified | 5 ng/mL | [2] |
| Phenazepam (a benzodiazepine) | Whole Blood | Mixed-Mode | >90 | 0.5 ng/mL | 1.0 ng/mL | [6] |
Visualizations
Caption: Workflow for the solid-phase extraction of this compound from plasma.
Conclusion
The described solid-phase extraction protocol provides a robust and reliable method for the isolation and concentration of this compound from human plasma. The use of a mixed-mode SPE sorbent ensures high selectivity and recovery, leading to clean extracts suitable for sensitive downstream analysis by LC-MS/MS. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of benzodiazepines.
References
- 1. benchchem.com [benchchem.com]
- 2. itspsolutions.com [itspsolutions.com]
- 3. Determination of flunitrazepam and its main metabolites in serum and urine by HPLC after mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Liquid-Liquid Extraction of 3-Hydroxyflunitrazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyflunitrazepam is a major active metabolite of flunitrazepam, a potent benzodiazepine. Accurate and efficient extraction of this metabolite from biological matrices is crucial for pharmacokinetic, toxicological, and forensic analyses. Liquid-liquid extraction (LLE) is a widely used technique for the isolation and purification of drug compounds from complex sample matrices. This document provides detailed protocols and application notes for the liquid-liquid extraction of this compound, based on established methodologies for benzodiazepines and their metabolites.
Principle of Liquid-Liquid Extraction for this compound
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a moderately polar compound due to the presence of a hydroxyl group, the choice of an appropriate organic solvent and the adjustment of the aqueous sample's pH are critical for achieving high extraction efficiency. Generally, benzodiazepines are weak bases, and their extraction into an organic solvent is favored under neutral to alkaline conditions, which suppress their ionization and increase their hydrophobicity.
General Liquid-Liquid Extraction Protocol
This protocol outlines a fundamental single-step liquid-liquid extraction suitable for the general isolation of this compound from aqueous samples such as plasma or urine.
Materials and Reagents
-
Biological matrix (e.g., plasma, urine) containing this compound
-
Organic extraction solvent (e.g., Ethyl Acetate (B1210297), Diethyl Ether)
-
1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH4OH) for pH adjustment
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS analysis)
Experimental Workflow: General LLE
Caption: General Liquid-Liquid Extraction Workflow.
Protocol Steps
-
Sample Preparation: To 1 mL of the biological sample (e.g., plasma, urine) in a centrifuge tube, add a sufficient amount of 1 M NaOH or concentrated NH4OH to adjust the pH to approximately 9.0. A basic pH is crucial for efficient extraction.
-
Solvent Addition: Add 5 mL of a suitable organic solvent, such as ethyl acetate.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for the intended analytical method (e.g., 100 µL for LC-MS).
Optimized Liquid-Liquid Extraction Protocol with Back-Extraction
For samples requiring a higher degree of purity and for more sensitive analytical methods, an optimized protocol incorporating a back-extraction step is recommended. This additional step helps to remove neutral interfering compounds.
Additional Materials and Reagents
-
0.1 M Hydrochloric Acid (HCl)
-
Fresh organic extraction solvent for the second extraction
Experimental Workflow: Optimized LLE with Back-Extraction
Caption: Optimized LLE with Back-Extraction.
Protocol Steps
-
Initial Extraction: Follow steps 1-5 of the General Liquid-Liquid Extraction Protocol.
-
Back-Extraction: a. To the collected organic phase from step 1, add 2 mL of 0.1 M HCl. b. Cap the tube and vortex vigorously for 2 minutes. This will protonate the basic this compound, causing it to move into the acidic aqueous phase, leaving neutral impurities in the organic layer. c. Centrifuge at 3000 x g for 10 minutes. d. Carefully discard the upper organic layer.
-
Final Extraction: a. To the remaining acidic aqueous layer, add a sufficient amount of 1 M NaOH or concentrated NH4OH to adjust the pH back to approximately 9.0. b. Add 5 mL of fresh organic solvent (e.g., ethyl acetate). c. Vortex for 2 minutes and centrifuge for 10 minutes as before.
-
Final Processing: a. Collect the upper organic layer. b. Proceed with steps 6-8 of the General Liquid-Liquid Extraction Protocol (Drying, Evaporation, and Reconstitution).
Data Presentation: Solvent Selection and Recovery
The choice of extraction solvent significantly impacts the recovery of this compound. While specific comparative data for this compound is limited in the literature, data for the parent drug, flunitrazepam, and other benzodiazepines can provide guidance. Generally, more polar solvents are favored for hydroxylated metabolites.
| Analyte | Matrix | Extraction Solvent | pH | Recovery (%) | Reference |
| Flunitrazepam | Plasma | Ethyl Acetate | Basic | 82.37 | [1] |
| 7-Aminoflunitrazepam | Plasma | Ethyl Acetate | Basic | 63.70 | [1] |
| Flunitrazepam | Plasma | Diethyl ether/chloroform (B151607) (80:20) | 9.5 | >89 | [2] |
| Flunitrazepam | Plasma | Hexane | 9 | High | |
| Diazepam | Urine | Acetonitrile (SALLE) | Not Specified | 82-90 | [3] |
Note: SALLE refers to Salting-Out Assisted Liquid-Liquid Extraction. The addition of salt to the aqueous phase can increase the partitioning of the analyte into the organic phase.
Discussion and Optimization
-
Solvent Choice: Ethyl acetate is a good starting point for the extraction of this compound due to its polarity, which is suitable for hydroxylated metabolites. A mixture of diethyl ether and chloroform has also been shown to be effective for flunitrazepam and its metabolites. For a more comprehensive optimization, a screening of solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), dichloromethane) is recommended.
-
pH Optimization: The pH of the aqueous sample should be maintained at least 1.5 to 2 units above the pKa of the analyte to ensure it is in its non-ionized, more hydrophobic form. For most benzodiazepines, a pH of 9.0 is effective.
-
Salting Out: The addition of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase before extraction can increase the extraction efficiency, particularly for more polar compounds, by decreasing their solubility in the aqueous layer.
-
Emulsion Formation: Biological samples, especially plasma, can form emulsions at the interface of the two liquid phases, which can complicate phase separation. Centrifugation at higher speeds or for longer durations, as well as the addition of salt, can help to break up emulsions.
-
Post-Extraction Analysis: The final extract can be analyzed by various techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common due to its high sensitivity and selectivity. The choice of reconstitution solvent should be compatible with the initial mobile phase of the analytical method to ensure good peak shape.
Conclusion
The provided protocols offer robust methods for the liquid-liquid extraction of this compound from biological matrices. The general protocol is suitable for routine analysis, while the optimized protocol with back-extraction provides a cleaner extract for more demanding applications. For method development and validation, it is essential to empirically determine the optimal solvent and pH conditions for the specific matrix and analytical system being used to achieve the highest possible recovery and accuracy.
References
- 1. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyflunitrazepam Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyflunitrazepam is a major metabolite of flunitrazepam, a potent benzodiazepine. The development of a sensitive and specific immunoassay for this compound is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the screening of this compound.
Principle of the Immunoassay
The developed assay is an indirect competitive enzyme-linked immunosorbent assay (ELISA). This method relies on the competition between free this compound in the sample and a this compound-protein conjugate (coating antigen) for a limited number of specific antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
I. Quantitative Data Summary
The following tables summarize the expected performance characteristics of a developed immunoassay for this compound. These values are representative and may vary based on specific experimental conditions and reagents.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.1 - 10 ng/mL |
| IC50 (50% Inhibitory Concentration) | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Flunitrazepam | 25 |
| 7-Aminoflunitrazepam | < 5 |
| Desmethylflunitrazepam | < 2 |
| Clonazepam | < 1 |
| Diazepam | < 0.5 |
| Oxazepam | < 0.1 |
| Lorazepam | < 0.1 |
II. Experimental Protocols
A. Hapten Synthesis: 3-O-Hemisuccinyl-3-hydroxyflunitrazepam
This protocol describes a proposed method for the synthesis of a this compound hapten suitable for conjugation to a carrier protein. This method is based on established chemical principles for derivatizing hydroxylated benzodiazepines.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Add succinic anhydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield 3-O-hemisuccinyl-3-hydroxyflunitrazepam.
-
Confirm the structure of the hapten by NMR and mass spectrometry.
B. Preparation of Immunogen (3-HF-BSA Conjugate)
Materials:
-
3-O-Hemisuccinyl-3-hydroxyflunitrazepam (hapten)
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the hapten (e.g., 25 mg) in DMF (1 mL).
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the hapten solution.
-
Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.
-
In a separate vessel, dissolve BSA (e.g., 50 mg) in PBS (5 mL).
-
Slowly add the activated hapten solution dropwise to the BSA solution with gentle stirring.
-
Continue stirring at 4°C overnight.
-
Remove the resulting precipitate (dicyclohexylurea, if DCC is used) by centrifugation.
-
Dialyze the conjugate solution against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration and the hapten-to-protein molar coupling ratio using spectrophotometric methods (e.g., UV-Vis spectroscopy).
-
Store the immunogen at -20°C.
C. Preparation of Coating Antigen (3-HF-OVA Conjugate)
To ensure assay specificity, a different carrier protein, Ovalbumin (OVA), is used for the coating antigen, following the same conjugation protocol as described for the immunogen.
D. Monoclonal Antibody Production
Procedure:
-
Immunization: Immunize BALB/c mice with the 3-HF-BSA immunogen (e.g., 50-100 µg per mouse) emulsified in Freund's complete adjuvant for the primary injection, followed by booster injections with the immunogen in Freund's incomplete adjuvant at 2-3 week intervals.
-
Titer Monitoring: Monitor the antibody titer in the mouse serum by indirect ELISA using the 3-HF-OVA coating antigen.
-
Fusion: Select mice with high antibody titers and perform spleen cell fusion with a suitable myeloma cell line (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Screening: Screen the resulting hybridoma supernatants for the presence of specific antibodies by indirect ELISA.
-
Cloning: Subclone positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cells in vitro or in vivo (ascites) to produce a larger quantity of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
E. Indirect Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
Coating antigen (3-HF-OVA)
-
Monoclonal antibody specific for this compound
-
This compound standard solutions
-
Test samples
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween 20 in PBS)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the 3-HF-OVA coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples from the standard curve.
III. Visualizations
Figure 1: Overall workflow for the development of a this compound immunoassay.
Figure 2: Principle of the competitive immunoassay for this compound detection.
Using 3-Hydroxyflunitrazepam as a Biomarker for Flunitrazepam Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-hydroxyflunitrazepam as a key biomarker for detecting the use of flunitrazepam, a potent benzodiazepine (B76468). The following sections detail the metabolic pathway of flunitrazepam, present quantitative data on its metabolites in biological matrices, and offer detailed protocols for their analysis.
Introduction
Flunitrazepam, a potent benzodiazepine, is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] One of its major metabolites is this compound. Due to its presence in biological samples following flunitrazepam ingestion, this compound serves as a crucial biomarker for confirming the use of the parent drug. Accurate and sensitive analytical methods are essential for the detection and quantification of this metabolite in forensic and clinical settings.
Metabolic Pathway of Flunitrazepam
Flunitrazepam undergoes two primary metabolic transformations in the liver: N-demethylation and 3-hydroxylation. The 3-hydroxylation pathway, which leads to the formation of this compound, is a significant route of metabolism.[1][2]
Quantitative Data
The following tables summarize the concentrations of flunitrazepam and its major metabolites, including this compound, detected in various biological samples after a single oral dose of flunitrazepam. These values are compiled from multiple studies and analytical methods.
Table 1: Urinary Concentrations of Flunitrazepam and Metabolites after a Single Oral Dose
| Analyte | Dose (mg) | Time Post-Administration | Concentration Range (ng/mL) | Analytical Method |
| Flunitrazepam | 2 | 6 hours | 0.7 - 2.8 | GC-MS |
| 7-Aminoflunitrazepam (B158405) | 2 | 6 hours | 70 - 518 | GC-MS |
| 7-Aminoflunitrazepam | 0.5 | up to 120 hours | Detected | LC-MS/MS |
| 7-Aminoflunitrazepam | 2 | up to 240 hours | Detected | LC-MS/MS |
Note: Data for this compound in urine is often reported after hydrolysis, where it is converted to a benzophenone (B1666685) derivative. The primary reported metabolites are often 7-aminoflunitrazepam and N-desmethylflunitrazepam.
Table 2: Plasma/Serum Concentrations of Flunitrazepam and Metabolites after a Single Oral Dose
| Analyte | Dose (mg) | Time Post-Administration | Concentration Range (ng/mL) | Analytical Method |
| Flunitrazepam | 2 | 1 hour (peak) | ~5-15 | GC-MS |
| 7-Aminoflunitrazepam | 2 | 12 hours | Detected | GC-MS |
Note: Peak plasma concentrations of flunitrazepam are typically observed within 1-2 hours of oral administration.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and other flunitrazepam metabolites in biological samples.
Experimental Workflow for LC-MS/MS Analysis
Protocol 1: Analysis of this compound in Urine by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of benzodiazepines in urine.[3][4][5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated this compound)
-
β-glucuronidase
-
Phosphate (B84403) buffer (pH 6.8)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Dichloromethane
-
Isopropanol
-
Mobile phase for reconstitution
-
-
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of phosphate buffer and 50 µL of β-glucuronidase.
-
Incubate at 37°C for at least 4 hours (or overnight) to hydrolyze glucuronide conjugates.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:18:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
Internal Standard: Corresponding transitions for the deuterated analog.
-
-
Optimize collision energies and other source parameters for maximum sensitivity.
-
Protocol 2: Analysis of this compound in Plasma by GC-MS
This protocol is a general guide based on established methods for benzodiazepine analysis in blood.[7][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Plasma sample
-
Internal standard solution (e.g., prazepam)
-
Ammonium carbonate buffer (pH 9.2)
-
Extraction solvent (e.g., n-butyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
-
Procedure:
-
To 1 mL of plasma, add the internal standard.
-
Add 1 mL of ammonium carbonate buffer and vortex.
-
Add 5 mL of n-butyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph (GC) with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
-
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the derivatized this compound and the internal standard.
-
Conclusion
This compound is a reliable and essential biomarker for confirming the use of flunitrazepam. The protocols outlined in these application notes provide robust and sensitive methods for its detection and quantification in biological samples. Proper sample preparation and the use of highly sensitive analytical instrumentation, such as LC-MS/MS or GC-MS, are critical for achieving accurate results, particularly at the low concentrations often encountered in forensic and clinical cases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3-Hydroxyflunitrazepam in Drug-Facilitated Crime Investigations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 3-hydroxyflunitrazepam, a major metabolite of flunitrazepam (Rohypnol®), in biological samples. The detection of this metabolite is crucial in drug-facilitated crime (DFC) investigations, as the parent drug is often rapidly metabolized and may be present at very low concentrations.
Introduction
Flunitrazepam is a potent benzodiazepine (B76468) with sedative, hypnotic, and amnestic effects, making it a substance of concern in DFC cases. Following administration, flunitrazepam is extensively metabolized in the body, primarily through N-demethylation and 3-hydroxylation. This compound is a significant metabolite formed via 3-hydroxylation, a pathway that accounts for a substantial portion of flunitrazepam's metabolism. Due to its longer detection window compared to the parent drug in certain matrices, this compound serves as a critical biomarker for flunitrazepam exposure in forensic toxicology.
Metabolic Pathway of Flunitrazepam
Flunitrazepam undergoes metabolism in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible for the formation of this compound. Other metabolites include N-desmethylflunitrazepam and 7-aminoflunitrazepam.
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxyflunitrazepam Trace Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the trace analysis of 3-hydroxyflunitrazepam.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
Issue 1: Low or No Analyte Signal/Peak Detected
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | This compound is susceptible to degradation. Ensure samples are stored at -20°C or lower immediately after collection and minimize freeze-thaw cycles.[1] For whole blood, storage at -80°C is recommended for long-term stability.[1] Avoid prolonged exposure to room temperature.[1][2] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent is appropriate for the analyte's polarity and that the wash and elution solvents are optimized. Mixed-mode SPE can offer superior cleanup compared to reversed-phase SPE.[3] For LLE, experiment with different organic solvents and pH adjustments. |
| Matrix Effects (Ion Suppression) | Matrix components from biological samples can suppress the analyte signal in LC-MS/MS.[4][5] Dilute the sample extract, use a more efficient sample cleanup method, or switch to a less susceptible ionization source like APCI if ESI is being used.[4] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6] |
| Sub-optimal LC-MS/MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion selection, collision energy, and other MS parameters specifically for this compound. Use a suitable LC column (e.g., C18) and mobile phase to achieve good chromatographic separation.[6] |
| Incorrect Sample pH | The pH of the sample can affect the extraction efficiency. Adjust the pH of the sample prior to extraction to ensure the analyte is in a non-ionized form for better partitioning into the organic solvent (LLE) or retention on the SPE sorbent. |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Improve the sample preparation method. This could involve including additional wash steps in your SPE protocol or performing a back-extraction in your LLE protocol. The goal is to remove as many matrix components as possible without losing the analyte.[3][7] |
| Matrix Effects (Ion Enhancement) | Co-eluting matrix components can sometimes enhance the analyte signal, leading to inaccurate quantification. Improve chromatographic separation to resolve the analyte peak from interfering matrix components.[6] A different sample preparation technique might also be necessary.[4] |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity and free from contamination. Run a blank sample (matrix without the analyte) to identify the source of the contamination. |
| Interference from Other Drugs | In forensic or clinical samples, other drugs or their metabolites may be present and could potentially interfere with the analysis.[8] Ensure the analytical method is selective enough to distinguish this compound from other structurally similar compounds. High-resolution mass spectrometry can be beneficial in such cases. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in this compound trace analysis?
A1: The primary challenges are the low concentrations at which it is typically found in biological samples and its susceptibility to degradation.[1][2] Additionally, matrix effects from complex biological samples like blood and urine can significantly impact the accuracy and precision of quantification, especially with sensitive techniques like LC-MS/MS.[4][5][6]
Q2: What are the recommended storage conditions for samples containing this compound?
A2: To minimize degradation, biological samples should be stored frozen, preferably at -20°C or lower, immediately after collection.[1] For long-term storage of whole blood samples, -80°C is recommended.[1] It is also crucial to limit the number of freeze-thaw cycles the samples undergo.
Q3: Which analytical technique is most suitable for trace analysis of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are essential for detecting the trace levels of this compound found in biological matrices.[6][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[8]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, you can:
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Improve Sample Preparation: Use a more rigorous cleanup method like mixed-mode solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for signal suppression or enhancement.[6]
-
Optimize Chromatography: Improve the separation of your analyte from co-eluting matrix components.
-
Dilute the Sample: This can reduce the concentration of interfering substances, but may compromise the limit of detection.
-
Change the Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for some compounds.[4]
Q5: Is hydrolysis a concern during sample preparation?
A5: Yes, hydrolysis can be a concern, particularly if the sample preparation involves acidic conditions.[10] Flunitrazepam and its metabolites can undergo acid hydrolysis, which could potentially alter the concentration of this compound.[11] It is important to control the pH and temperature during sample processing to minimize hydrolysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. Acidify the sample with an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol (B129727) and then the acidification buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences. Follow with a wash using a stronger organic solvent to remove lipophilic interferences.
-
Elution: Elute the analyte from the cartridge using an appropriate elution solvent (e.g., a mixture of a volatile organic solvent and a small amount of a basic modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis
This is a representative protocol and should be optimized for your instrument.
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low or no analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydrolysis of clonazepam, flunitrazepam and nitrazepam by hydrochloric acid. Identification of some additional products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxyflunitrazepam Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of 3-Hydroxyflunitrazepam, a key metabolite of flunitrazepam. The following information is designed to help you overcome matrix effects and ensure accurate and reliable results in your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine, or blood).[1] These effects can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the quantification of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Inaccurate quantification can result from the analyte's response being artificially lowered (suppression) or increased (enhancement) by these interfering compounds.
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: The most common and effective sample preparation techniques to reduce matrix effects include:
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Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[3] Mixed-mode SPE cartridges are often used for the extraction of benzodiazepines and their metabolites.[4]
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Liquid-Liquid Extraction (LLE): LLE is a classic and widely used method to separate analytes from the sample matrix based on their differential solubility in immiscible liquids.[3]
-
Protein Precipitation (PPT): This is a simpler and faster technique, often used for high-throughput analysis. However, it may be less effective at removing all matrix interferences compared to SPE or LLE.[5]
Q3: How can the use of an internal standard (IS) help in overcoming matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended.[6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[6]
Q4: What are some common chromatographic strategies to mitigate matrix effects?
A4: Optimizing the chromatographic separation can help to separate this compound from co-eluting matrix components. Strategies include:
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Gradient Elution: Using a well-designed gradient elution program can improve the resolution between the analyte and interfering compounds.[3]
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Column Selection: Employing a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter the retention of both the analyte and matrix components, leading to better separation.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.[2]
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues related to matrix effects in this compound quantification.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
Possible Cause: Inconsistent matrix effects between different sample lots.
Troubleshooting Steps:
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Evaluate Matrix Effect Across Different Lots: Prepare QC samples in at least six different lots of the biological matrix to assess the variability of the matrix effect. The coefficient of variation (%CV) of the back-calculated concentrations should be within acceptable limits (typically ≤15%).
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Optimize Sample Preparation: If variability is high, consider a more rigorous sample cleanup method. For example, switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Utilize a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS (e.g., this compound-d4) to compensate for lot-to-lot variations in matrix effects.
Issue 2: Significant ion suppression or enhancement observed.
Possible Cause: Co-elution of endogenous matrix components with this compound.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample.
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or switch to a different analytical column to shift the retention time of this compound away from the regions of significant matrix effects.
-
Improve Sample Cleanup: Re-evaluate the sample preparation method. For SPE, experiment with different sorbents and wash/elution solvents. For LLE, try different extraction solvents and pH adjustments.
Issue 3: Low recovery of this compound.
Possible Cause: Inefficient extraction during sample preparation.
Troubleshooting Steps:
-
Optimize SPE Protocol:
-
Sorbent Selection: Test different SPE sorbents (e.g., C18, mixed-mode cation exchange).
-
pH Adjustment: Optimize the pH of the sample and wash/elution solvents to ensure efficient binding and elution of this compound.
-
Solvent Strength: Evaluate different elution solvents and their strengths to ensure complete elution from the SPE cartridge.
-
-
Optimize LLE Protocol:
-
Solvent Selection: Test various organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) for optimal extraction efficiency.
-
pH Adjustment: Adjust the pH of the aqueous phase to maximize the partitioning of this compound into the organic phase.
-
Extraction Repetitions: Perform multiple extractions to improve recovery.
-
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for benzodiazepines, including this compound, from various studies.
Table 1: Recovery of this compound and Related Compounds using Different Extraction Methods
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| This compound | Urine | SPE (Mixed-Mode) | >85 | [4] |
| Flunitrazepam | Plasma | LLE (Ethyl Acetate) | >90 | [6] |
| 7-Aminoflunitrazepam | Urine | SPE (C18) | 88 | [4] |
| Diazepam | Plasma | Protein Precipitation | 95-105 | [5] |
Table 2: Matrix Effect Data for Benzodiazepines in Different Biological Matrices
| Compound | Matrix | Ionization Mode | Matrix Effect (%) | Reference |
| This compound | Blood | ESI+ | -25 (Suppression) | [7] |
| Flunitrazepam | Plasma | ESI+ | -15 to +10 | [1] |
| 7-Aminoflunitrazepam | Urine | ESI+ | -30 to -10 (Suppression) | [4] |
| Diazepam | Blood | ESI+ | -20 (Suppression) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of this compound-d4 internal standard. Vortex to mix. Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 2 mL of a mixture of ethyl acetate and methanol (90:10, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine
This protocol provides a general guideline. Optimization may be required for specific applications.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of this compound-d4 internal standard. Vortex to mix. Add 100 µL of 1 M sodium carbonate buffer to adjust the pH to ~9.0.
-
Extraction: Add 5 mL of ethyl acetate to the sample. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. One moment, please... [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction (SPE) of 3-Hydroxyflunitrazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of 3-Hydroxyflunitrazepam, specifically addressing the issue of low recovery.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Q1: What are the initial checks if I experience low recovery of this compound?
Before delving into method development, it's crucial to verify the basics of your established protocol.
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Solution Integrity: Confirm that all solutions and buffers are correctly prepared, within their expiry dates, and have not been cross-contaminated.
-
Procedural Adherence: Meticulously review the SPE workflow. Ensure that cartridges did not dry out between conditioning, equilibration, and sample loading. Also, verify that the flow rates for sample loading and elution were within the recommended range (typically 1-2 mL/min).[1][2]
-
Repeat Extraction: The most straightforward initial step is to repeat the extraction, paying close attention to the details mentioned above.[2]
Q2: My initial checks are fine, but the recovery is still low. How do I troubleshoot the SPE method itself?
If the basics are covered, the issue likely lies within the SPE method's parameters. It's helpful to systematically analyze each step of the process to pinpoint where the analyte is being lost.
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Analyte Tracking: To identify the step causing the loss, collect the flow-through from the sample loading step, as well as each wash and elution fraction, and analyze them for the presence of this compound.[2]
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Analyte in Load/Wash Fractions: If this compound is found in the sample loading flow-through or wash fractions, it indicates a problem with analyte retention.
-
Analyte Not in Eluate: If the analyte is not in the load or wash fractions and recovery is still low, it suggests a problem with the elution step.
-
A visual representation of this troubleshooting logic is provided below.
Q3: What specific factors could be causing poor retention of this compound?
Poor retention occurs when the analyte fails to adsorb to the SPE sorbent effectively.
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Inappropriate Sorbent Choice: this compound is more polar than its parent compound, flunitrazepam, due to the presence of a hydroxyl group.[1] For a compound with this polarity, reversed-phase sorbents (e.g., C8 or C18) or mixed-mode cation exchange sorbents are generally effective.[1] If using a non-polar sorbent, ensure the sample is loaded in a highly aqueous environment.
-
Suboptimal Sample pH: The pH of the sample is critical as it dictates the ionization state of the analyte. For benzodiazepines on polymeric or mixed-mode sorbents, a neutral or slightly acidic pH (around 6.0) is often recommended.[1][3]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[1] Consider using a larger sorbent mass or reducing the sample volume.
-
High Flow Rate: Loading the sample too quickly can prevent adequate interaction between the analyte and the sorbent. A flow rate of 1-2 mL/min is generally recommended.[1]
Q4: What should I consider if this compound is being retained but not efficiently eluted?
Inefficient elution happens when the elution solvent is not strong enough to desorb the analyte from the sorbent.
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase sorbents, this means increasing the concentration of the organic solvent in the elution mixture.[1]
-
Incorrect Elution Solvent pH: For mixed-mode sorbents that rely on ionic interactions, the pH of the elution solvent is crucial. For cation exchange, a basic modifier (e.g., ammonium (B1175870) hydroxide) is often added to the elution solvent to neutralize the charge on the analyte and disrupt the ionic interaction.[1]
-
Insufficient Elution Solvent Volume: Ensure that the volume of the elution solvent is sufficient to completely wet the sorbent bed and elute the analyte.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for SPE?
This compound is a metabolite of flunitrazepam.[4] Its chemical structure includes a hydroxyl group, which increases its polarity compared to the parent drug.[1] This polarity influences its solubility and interaction with different SPE sorbents. It is soluble in organic solvents like DMF, DMSO, and to a lesser extent, ethanol.[5][6]
Q2: Are there any pre-treatment steps required for urine samples before SPE?
Yes, for urine samples, enzymatic hydrolysis is a common pre-treatment step. This is done to cleave glucuronide conjugates of the drug metabolites, including this compound, making them amenable to extraction. This typically involves incubation with a β-glucuronidase solution.[1][3]
Q3: How can matrix effects impact my recovery, and how can I mitigate them?
Matrix effects occur when co-extracted endogenous components from the sample (e.g., salts, lipids, proteins) interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification that can be mistaken for low recovery.[1] To mitigate this:
-
Optimize Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
-
Use a More Selective Sorbent: Mixed-mode SPE sorbents can offer higher selectivity and result in cleaner extracts compared to standard reversed-phase sorbents.[7]
-
Employ a Post-Extraction Clean-up: Techniques like liquid-liquid extraction (LLE) can be used following SPE for further purification.
Quantitative Data on Recovery
The recovery of this compound and related compounds can vary significantly based on the matrix and the SPE method employed. The table below summarizes recovery data from various studies. Direct comparison should be made with caution due to the differences in experimental conditions.
| Analyte(s) | Matrix | SPE Sorbent Type | Reported Recovery (%) | Reference |
| Flunitrazepam, 7-aminoflunitrazepam, N-desmethylflunitrazepam | Human Urine | Mixed-mode (Bond Elut Certify) | > 90 | [8] |
| Flunitrazepam and metabolites | Human Urine | Mixed-mode (Bond Elut Certify) | 87 - 99 | [9] |
| Flunitrazepam, 7-aminoflunitrazepam, and other metabolites | Human Plasma & Urine | Monolithic C18 SpinTip | 93.5 - 118 (Plasma) | [10] |
| 97.7 - 109 (Urine) | [10] | |||
| Flunitrazepam and metabolites | Human Urine | Mixed-mode (Bond Elut Certify) | Variable (Lower for Flunitrazepam) | [3] |
Experimental Protocols
Below is a generalized experimental protocol for the SPE of this compound from a urine sample, based on commonly cited methodologies.
1. Sample Pre-treatment (Hydrolysis)
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.
-
Add 1 mL of a suitable buffer, such as 0.1 M phosphate (B84403) buffer (pH 6.0).[1]
-
Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE)
A generalized workflow for the SPE process is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 67739-71-3 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Hydroxyflunitrazepam in Postmortem Samples
Welcome to the technical support center for the analysis of 3-Hydroxyflunitrazepam in postmortem samples. This resource is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in postmortem samples?
A1: The analysis of this compound in postmortem samples presents several challenges. These include the low concentrations often present, the extensive metabolic conversion from its parent compound flunitrazepam, and the presence of significant matrix interferences from complex biological samples such as blood and tissues. Furthermore, the stability of the analyte in postmortem specimens can be a concern, with potential degradation occurring depending on storage conditions and time.[1][2][3] Postmortem redistribution of the drug and its metabolites can also complicate the interpretation of results.
Q2: Which analytical techniques are most suitable for the quantification of this compound in postmortem matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of this compound in postmortem samples due to its high sensitivity and selectivity.[4][5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, though it often requires derivatization of the analyte to improve its volatility and chromatographic properties.[9][10][11][12][13]
Q3: Is enzymatic hydrolysis necessary for the analysis of this compound?
A3: Yes, enzymatic hydrolysis is a critical step in the analysis of this compound. In the body, this compound is often conjugated with glucuronic acid to form a more water-soluble metabolite for excretion.[9][11][14] To accurately quantify the total concentration of this compound, this glucuronide conjugate must be cleaved to release the free analyte. This is typically achieved by incubating the sample with a β-glucuronidase enzyme.[15][16][17][18][19]
Q4: How should postmortem samples for this compound analysis be stored to ensure analyte stability?
A4: To ensure the stability of this compound and its parent compound, flunitrazepam, postmortem samples should be stored at low temperatures. Long-term storage at -20°C is recommended to minimize degradation.[1][20] Some studies have shown that flunitrazepam can degrade at room temperature or even under refrigeration (4°C) over time, particularly in unpreserved blood.[2][3][21] It is advisable to analyze the samples as soon as possible after collection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | 1. Analyte Degradation: Improper storage or handling of the postmortem sample. | - Ensure samples are stored at -20°C or lower and analyzed promptly. - Avoid repeated freeze-thaw cycles.[1] |
| 2. Inefficient Extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. | - Optimize the SPE sorbent, wash, and elution solvents. - For LLE, experiment with different organic solvents and pH adjustments. | |
| 3. Incomplete Hydrolysis: Inefficient enzymatic cleavage of the glucuronide conjugate. | - Verify the activity of the β-glucuronidase enzyme. - Optimize incubation time, temperature, and pH for the hydrolysis step.[15][16][17] - Consider using a recombinant β-glucuronidase for faster and more efficient hydrolysis.[15][19] | |
| High Background Noise or Matrix Effects | 1. Insufficient Sample Cleanup: Co-elution of endogenous matrix components that interfere with ionization. | - Incorporate additional wash steps in the SPE protocol. - Utilize a more selective extraction technique, such as molecularly imprinted solid-phase extraction (MISPE).[22] - Optimize the chromatographic separation to resolve the analyte from interfering peaks.[23][24] |
| 2. Ion Suppression or Enhancement: Matrix components affecting the ionization efficiency of the analyte in the mass spectrometer source. | - Use a stable isotope-labeled internal standard to compensate for matrix effects.[4][8] - Dilute the sample extract to reduce the concentration of interfering substances. - Evaluate different ionization sources (e.g., APCI instead of ESI) as APCI can be less susceptible to matrix effects.[25] | |
| Poor Peak Shape | 1. Suboptimal Chromatography: Incompatible mobile phase, improper column selection, or column degradation. | - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Use a column with a suitable stationary phase (e.g., C18) and ensure it is not overloaded or contaminated. - Check for and eliminate any dead volumes in the LC system. |
| 2. Sample Overload: Injecting too high a concentration of the analyte. | - Dilute the sample extract before injection. | |
| Inconsistent Results | 1. Variability in Sample Preparation: Inconsistent execution of the extraction or hydrolysis steps. | - Ensure precise and consistent pipetting and timing for all steps. - Use an automated extraction system for improved reproducibility. |
| 2. Instrument Instability: Fluctuations in the LC-MS/MS system performance. | - Perform regular instrument maintenance and calibration. - Monitor system suitability by injecting a standard sample at regular intervals during the analytical run. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Benzodiazepines in Postmortem Blood
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Solid-Supported Liquid-Liquid Extraction (SLE) | Flunitrazepam & other benzodiazepines | Whole Blood | 71 - 96 | 0.005 - 3.0 nM | 0.0006 - 0.075 µM | [8][26] |
| Solid-Phase Extraction (SPE) - C18 | Various Benzodiazepines | Serum/Blood | 75 - 94 | ~2 ng/mL | - | [27] |
| Liquid-Liquid Extraction (LLE) | Flunitrazepam & Metabolites | Blood | - | - | - | [25] |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18, 2.1 x 100 mm, 1.7 µm | [8][26] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4][7] |
| Flow Rate | 0.250 - 0.5 mL/min | [6][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7][8][26] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Postmortem Blood
-
Sample Pre-treatment:
-
To 1 mL of homogenized postmortem blood, add an internal standard (e.g., this compound-d4).
-
Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of the buffer used for sample pre-treatment. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove moderately polar interferences.
-
-
Drying:
-
Dry the cartridge under a stream of nitrogen or by vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Elute the analyte with 2-3 mL of a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and isopropanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Enzymatic Hydrolysis of this compound Glucuronide
-
Sample Preparation:
-
To 1 mL of urine or blood plasma, add an appropriate volume of acetate buffer (e.g., pH 5.0).
-
-
Enzyme Addition:
-
Add a sufficient activity of β-glucuronidase enzyme (e.g., from E. coli or a recombinant source).
-
-
Incubation:
-
Termination of Reaction:
-
Stop the enzymatic reaction by adding a strong acid or a water-miscible organic solvent like acetonitrile.
-
-
Further Processing:
-
The hydrolyzed sample can then proceed to the extraction step (e.g., SPE or LLE).
-
Visualizations
Caption: General Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Low Analyte Signal.
References
- 1. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 6. antisel.gr [antisel.gr]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of molecularly imprinted solid-phase extraction (MISPE) with classical solid-phase extraction (SPE) for the detection of benzodiazepines in post-mortem hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. A rapid solid-phase extraction and HPLC/DAD procedure for the simultaneous determination and quantification of different benzodiazepines in serum, blood and post-mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-Hydroxyflunitrazepam during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Hydroxyflunitrazepam during sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a major active metabolite of Flunitrazepam, a potent benzodiazepine.[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and forensic studies. Degradation of the analyte during sample storage can lead to underestimation of its concentration, potentially resulting in erroneous data and interpretations.
Q2: What are the primary factors that influence the stability of this compound in biological samples?
A2: The stability of benzodiazepines like this compound in biological matrices is primarily affected by:
-
Temperature: Storage temperature is a critical factor. Lower temperatures generally slow down degradation processes.
-
Light: Exposure to light can cause photodegradation of certain compounds.
-
pH: The pH of the matrix can influence the rate of hydrolysis and other chemical degradation pathways.
-
Matrix Type: The type of biological sample (e.g., whole blood, plasma, urine) can impact stability due to enzymatic activity and other matrix components.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate degradation.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: For long-term storage, it is recommended to keep biological samples at -20°C or lower.[3][4] Studies on flunitrazepam and other benzodiazepines have shown significant degradation at room temperature and 4°C over extended periods, while stability is greatly improved at freezing temperatures.[3][4] An analytical reference standard of this compound is stated to be stable for at least five years when stored at -20°C.[5] For postmortem blood samples containing flunitrazepam, storage at -20°C for as long as 16-18 years has shown only minor changes in concentration.[6]
Q4: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A4: While specific data for this compound is limited, a study on six 1,4-benzodiazepines, including the parent compound flunitrazepam, showed that they were stable for up to five freeze-thaw cycles in plasma and urine, and up to three cycles in saliva when stored at -20°C. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample.
Troubleshooting Guide
Issue: Consistently low or variable concentrations of this compound in stored samples.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation Due to Improper Storage Temperature | - Verify that samples were consistently stored at or below -20°C. - Review temperature logs for storage units to identify any excursions. - For future studies, consider storing samples at -80°C for enhanced long-term stability.[4] |
| Degradation from Repeated Freeze-Thaw Cycles | - Review sample handling procedures to determine the number of freeze-thaw cycles. - Implement a procedure of aliquoting samples upon collection to avoid repeated thawing of the bulk sample. |
| Photodegradation | - Ensure that samples are stored in amber or opaque tubes to protect them from light. - Minimize exposure of samples to direct light during handling and processing. |
| pH-Mediated Hydrolysis | - Measure the pH of the biological matrix if possible. - Consider adjusting the pH of the sample with a suitable buffer if the analyte is known to be unstable at the sample's natural pH. However, be aware that this may not always be feasible or desirable depending on the downstream analysis. |
| Enzymatic Degradation in Whole Blood | - If using whole blood, consider separating plasma or serum from the cellular components shortly after collection. - The use of enzyme inhibitors, such as sodium fluoride, can be considered, but their effects on the stability of the specific analyte should be validated. |
Quantitative Stability Data
The following table summarizes available stability data for Flunitrazepam and other benzodiazepines, which can serve as a proxy for estimating the stability of this compound.
| Compound | Matrix | Storage Temperature | Duration | Concentration Change | Reference |
| Flunitrazepam | Whole Blood | Room Temperature | 1 year | 70-100% decrease | [4] |
| Flunitrazepam | Whole Blood | 4°C | 1 year | 50-100% decrease | [4] |
| Flunitrazepam | Whole Blood | -20°C | 1 year | 10-20% decrease | [4] |
| Flunitrazepam | Whole Blood | -80°C | 1 year | 5-12% decrease | [4] |
| Flunitrazepam | Postmortem Blood | -20°C | 16-18 years | Small changes | [6] |
| Flunitrazepam | Spiked Plasma | -20°C | 180 days | ~40% decrease | |
| This compound | Crystalline Solid | -20°C | ≥ 5 years | Stable | [5] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Biological Matrices
This protocol outlines a general procedure for evaluating the stability of this compound in biological matrices such as plasma, serum, or urine.
1. Materials and Reagents:
-
Blank biological matrix (plasma, serum, or urine) free of interfering substances.
-
This compound analytical reference standard.
-
Internal standard (e.g., a deuterated analog of this compound or another suitable benzodiazepine).
-
High-purity solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid).
-
Sample storage tubes (amber or opaque).
-
Validated analytical method for the quantification of this compound (e.g., LC-MS/MS).
2. Sample Preparation:
-
Spike the blank biological matrix with a known concentration of this compound to prepare quality control (QC) samples at low and high concentrations.
-
Aliquot the spiked samples into individual storage tubes for each time point and storage condition to be tested.
3. Stability Studies:
-
Freeze-Thaw Stability:
-
Analyze a set of QC samples after subjecting them to a specified number of freeze-thaw cycles (e.g., three cycles).
-
A freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) before analysis.
-
-
Long-Term Stability:
-
Store QC samples at the intended storage temperatures (e.g., -20°C and -80°C).
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
4. Sample Analysis:
-
At each time point, retrieve the designated QC samples.
-
Thaw the samples (if frozen) and add the internal standard.
-
Perform sample extraction using a validated method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Evaluation:
-
Calculate the mean concentration of this compound for each set of QC samples at each time point and condition.
-
Compare the mean concentrations of the stored samples to the mean concentration of freshly prepared (time zero) samples.
-
The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound during storage.
References
- 1. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cross-reactivity in 3-Hydroxyflunitrazepam immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyflunitrazepam immunoassays.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it relevant in immunoassays?
This compound is a major metabolite of flunitrazepam, a potent benzodiazepine (B76468).[1][2][3] Its detection is crucial in clinical and forensic toxicology to confirm the ingestion of flunitrazepam. Immunoassays are often used as a preliminary screening method for benzodiazepines and their metabolites due to their speed and ease of use.[4]
2. What is cross-reactivity in the context of this compound immunoassays?
Cross-reactivity occurs when the antibodies in an immunoassay bind to compounds other than the target analyte (this compound).[5] Due to structural similarities, other benzodiazepines, their metabolites, or even unrelated compounds can bind to the assay's antibodies, leading to inaccurate results.[4]
3. What are the common consequences of cross-reactivity?
Cross-reactivity can lead to:
-
False-positive results: The assay detects a substance and gives a positive result for this compound, even though the target analyte is absent.[6]
-
Inaccurate quantification: The presence of cross-reacting substances can lead to an overestimation of the this compound concentration.[4]
4. Which substances are known to cross-react with benzodiazepine immunoassays?
Several substances have been reported to cross-react with benzodiazepine immunoassays, including:
-
The selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (Zoloft) .[6][9]
-
The non-steroidal anti-inflammatory drug (NSAID) oxaprozin (Daypro) .[6][9]
5. My this compound immunoassay shows a positive result. Does this confirm the presence of the analyte?
Not necessarily. A positive result from an immunoassay should be considered presumptive.[6] Due to the potential for cross-reactivity, it is essential to confirm all positive results using a more specific and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9][10]
6. Can a negative immunoassay result definitively rule out the presence of this compound?
A negative result may not always mean the absence of the analyte, a phenomenon known as a false negative.[10] This can occur if the concentration of this compound is below the assay's limit of detection or if the assay has poor sensitivity for this specific metabolite. Some benzodiazepine immunoassays have shown low cross-reactivity for this compound.[7][8]
7. How are glucuronide metabolites relevant to this compound testing?
Many benzodiazepines, including their metabolites, are excreted in urine as glucuronide conjugates.[11] Some immunoassays exhibit poor cross-reactivity with these glucuronidated forms, which can lead to false-negative results.[11][12] Pre-treating urine samples with β-glucuronidase can hydrolyze these conjugates to the parent metabolite, increasing the likelihood of detection.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to addressing potential cross-reactivity issues in your this compound immunoassay.
Issue 1: Suspected False-Positive Result
Symptoms:
-
Positive immunoassay result is not confirmed by a more specific method (e.g., LC-MS/MS).
-
The sample is from a patient taking medications known to cross-react with benzodiazepine immunoassays (e.g., sertraline, oxaprozin).[6][9]
Troubleshooting Steps:
Caption: Workflow for troubleshooting suspected false-positive results.
-
Confirmation: Always confirm positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[7][9][10]
-
Review Sample History: Check the donor's medication history for any known cross-reacting substances.[6][9]
-
Spike-Recovery: Spike a known negative sample with the suspected interfering substance and run it in the immunoassay to confirm cross-reactivity.
-
Serial Dilution: Analyze serial dilutions of the sample. A non-linear response upon dilution may indicate the presence of interfering substances.
Issue 2: Suspected False-Negative Result
Symptoms:
-
Clinical evidence suggests the presence of flunitrazepam, but the immunoassay result is negative.
-
The sample is known to contain glucuronidated metabolites.[11]
Troubleshooting Steps:
Caption: Workflow for troubleshooting suspected false-negative results.
-
Check Assay Specificity: Review the manufacturer's package insert or relevant literature for the assay's cross-reactivity profile with this compound. Some assays have very low sensitivity to this metabolite.[7][8]
-
Enzymatic Hydrolysis: If the presence of glucuronide conjugates is suspected, treat the urine sample with β-glucuronidase to convert them to their free form.[10][11]
-
Re-run Assay: Re-analyze the hydrolyzed sample using the immunoassay.
-
Direct Confirmation: Analyze the original sample directly by a highly sensitive method like LC-MS/MS, which can often detect both the free and glucuronidated forms.[10]
Quantitative Data on Cross-Reactivity
The following tables summarize published data on the cross-reactivity of various compounds in benzodiazepine immunoassays. It is important to note that cross-reactivity is highly dependent on the specific assay and its manufacturer.
Table 1: Cross-Reactivity of Flunitrazepam Metabolites in an In-House ELISA
| Compound | Concentration Tested (ng/mL) | Percent Cross-Reactivity (%) |
| 7-Aminoflunitrazepam | 1000 | 100 |
| 7-Acetimido-flunitrazepam | 1000 | 116.8 |
| Desmethyl-flunitrazepam | 1000 | 98 |
| This compound | 1000 | 0.6 |
| Flunitrazepam | 1000 | 56.8 |
| Data from a study by Walshe et al. (2000). The immunoassay was developed with an antibody raised against flunitrazepam.[8] |
Table 2: Compounds Reported to Cause False-Positive Results in Benzodiazepine Immunoassays
| Compound | Drug Class |
| Sertraline (Zoloft) | SSRI Antidepressant |
| Oxaprozin (Daypro) | NSAID |
| These compounds have been associated with false-positive benzodiazepine screens.[6][9] |
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive Immunoassay
This protocol provides a general framework for assessing the cross-reactivity of a specific compound in a competitive immunoassay for this compound.
Objective: To determine the concentration of a test compound that produces a signal equivalent to the assay's cutoff calibrator.
Materials:
-
This compound immunoassay kit (e.g., ELISA)
-
Assay calibrators (including the cutoff calibrator)
-
Drug-free urine or plasma (as the matrix)
-
Test compound (the potential cross-reactant)
-
Appropriate solvent for the test compound (e.g., methanol, DMSO)
-
Calibrated pipettes and laboratory glassware
-
Microplate reader or other appropriate instrumentation
Procedure:
Caption: Experimental workflow for determining cross-reactivity.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent.[13]
-
Preparation of Spiked Samples: Create a series of dilutions of the test compound in the drug-free matrix (e.g., urine, plasma). The concentration range should be chosen to bracket the expected cross-reactivity level.[13]
-
Assay Procedure: Run the prepared spiked samples and the assay calibrators according to the immunoassay kit's instructions.[4]
-
Data Acquisition: Measure the signal response (e.g., absorbance, fluorescence) for each sample and calibrator.[13]
-
Data Analysis:
-
Plot the signal response against the concentration of the test compound to generate a dose-response curve.
-
Determine the concentration of the test compound that produces a signal equal to the signal of the assay's cutoff calibrator.[13]
-
-
Calculation of Percent Cross-Reactivity:
-
Percent Cross-Reactivity = (Concentration of this compound at cutoff / Concentration of test compound that gives the same response) x 100
-
Disclaimer: This technical support center provides general guidance. Always refer to the specific instructions and validation data provided by the manufacturer of your immunoassay kit. All presumptive positive results should be confirmed by a certified laboratory using a definitive analytical method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. content.veeabb.com [content.veeabb.com]
- 6. evokewellnessma.com [evokewellnessma.com]
- 7. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medcentral.com [medcentral.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations of EMIT benzodiazepine immunoassay for monitoring compliance of patients with benzodiazepine therapy even after hydrolyzing glucuronide metabolites in urine to increase cross-reactivity: comparison of immunoassay results with LC-MS/MS values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Hydroxyflunitrazepam Analysis
This guide provides a comprehensive comparison of a new, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyflunitrazepam against established analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers an objective evaluation of performance characteristics, supported by detailed experimental data and protocols.
Introduction to this compound Analysis
This compound is a primary metabolite of flunitrazepam, a potent benzodiazepine.[1] Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, clinical and forensic toxicology, and in monitoring drug compliance. A variety of analytical methods have been employed for this purpose, each with its own set of advantages and limitations. This guide introduces a novel LC-MS/MS method designed for enhanced sensitivity and specificity and compares it with commonly used Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods.
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method was validated against existing GC-MS and HPLC-UV methods. The following tables summarize the key validation parameters, demonstrating the superior performance of the novel method in terms of sensitivity, linearity, and precision.
Table 1: Method Performance Comparison
| Parameter | New LC-MS/MS Method | Conventional GC-MS Method | Conventional HPLC-UV Method |
| Limit of Detection (LOD) | 0.05 ng/mL | <1 ng/mL[2][3] | ~5 ng/mL[4][5] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1 ng/mL[6] | 10 ng/mL |
| Linearity Range | 0.1 - 500 ng/mL | 1 - 500 µg/L[6] | 0.5 - 6 µM[7] |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.98 |
| Intra-day Precision (%CV) | < 5% | < 15% | < 15%[7] |
| Inter-day Precision (%CV) | < 7% | < 15% | < 15%[7] |
| Recovery | 95 - 105% | 92 - 99%[6] | Not consistently reported |
Table 2: Sample Preparation and Analysis Time
| Parameter | New LC-MS/MS Method | Conventional GC-MS Method | Conventional HPLC-UV Method |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) followed by derivatization | SPE or LLE |
| Analysis Time per Sample | 8 minutes | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for the validation of the new LC-MS/MS method are provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: High-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
This compound: Precursor ion > Product ion
-
This compound-d4 (Internal Standard): Precursor ion > Product ion
-
Method Validation Experiments
-
Linearity: Assessed by analyzing a series of calibration standards over the range of 0.1 - 500 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
-
Selectivity: Evaluated by analyzing blank plasma samples from six different sources to check for interferences.
-
Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
Visualizing Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the validation of the new LC-MS/MS method.
Caption: Comparison of the new LC-MS/MS method with alternatives.
Conclusion
The newly developed and validated LC-MS/MS method for the quantification of this compound demonstrates significant improvements over existing analytical techniques. Its superior sensitivity, broader linear range, and enhanced precision, coupled with a simplified sample preparation protocol and faster analysis time, make it an ideal choice for high-throughput applications in research and clinical settings. The presented data and protocols provide a solid foundation for the adoption of this method for reliable and efficient analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (Open Access) A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine (1997) | Mahmoud A. ElSohly | 71 Citations [scispace.com]
- 3. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. Determination of flunitrazepam and its metabolites in blood by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of flunitrazepam's oxidative metabolites, this compound and desmethylflunitrazepam, in hepatic microsomal incubations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
A Comparative Analysis of 3-Hydroxyflunitrazepam and 7-aminoflunitrazepam Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection of two key flunitrazepam metabolites: 3-Hydroxyflunitrazepam and 7-aminoflunitrazepam (B158405). Flunitrazepam, a potent benzodiazepine, is extensively metabolized in the body, with 7-aminoflunitrazepam being the major and most prevalent metabolite found in biological samples.[1][2][3] Understanding the nuances of detecting these metabolites is critical for forensic toxicology, clinical monitoring, and drug metabolism studies. This document outlines various detection techniques, presents comparative quantitative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Metabolic Pathway of Flunitrazepam
Flunitrazepam undergoes several metabolic transformations, primarily N-demethylation and reduction of the 7-nitro group, followed by hydroxylation and conjugation. The major metabolic route leads to the formation of 7-aminoflunitrazepam, which is the most abundant metabolite detected in urine.[3][4] this compound is another significant metabolite. The detection of these metabolites, particularly 7-aminoflunitrazepam, serves as a reliable indicator of flunitrazepam exposure, often detectable for a longer period than the parent drug.[2][5]
Caption: Metabolic pathway of Flunitrazepam.
Comparative Analysis of Detection Methods
The detection of this compound and 7-aminoflunitrazepam is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed methods due to their high sensitivity and specificity.[4][6] Immunoassays are also utilized for initial screening, though they may exhibit cross-reactivity with other benzodiazepines.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of this compound and 7-aminoflunitrazepam in different biological matrices.
Table 1: Detection of 7-aminoflunitrazepam
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Whole Blood | 5 ng/mL | - | [9] |
| GC-MS | Urine | 2.5 ng/mL | 5.0 ng/mL | [10] |
| GC-MS (NCI) | Oral Fluid | 0.1 µg/L | 0.15 µg/L | [11][12] |
| LC-MS/MS | Hair | - | <0.005 ng/mg | [13] |
| LC-PDA | Blood/Urine | - | 1.0 ng/mL (SIM) | [14] |
| HPLC-UV | Serum/Plasma/Urine | 1 ng/mL | - | [3] |
Table 2: Detection of this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Reinforced Clostridial Medium | 0.100 - 1 ng/mL | 0.100 - 1 ng/mL | [15] |
| LC-MS/MS | Cerebrospinal Fluid | - | 0.05 - 5 ng/mL | [16] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of detection assays. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
General Sample Preparation Workflow
A common workflow for the analysis of flunitrazepam metabolites from biological samples involves extraction, purification, and often derivatization, especially for GC-MS analysis.
Caption: General sample preparation workflow.
Protocol 1: GC-MS Detection of 7-aminoflunitrazepam in Urine
This protocol is based on a sensitive method involving solvent extraction and derivatization.[1]
1. Sample Preparation and Extraction:
- To 1 mL of urine, add an internal standard (e.g., 7-amino-l-methylclonazepam).[8]
- Adjust the pH of the sample to approximately 9.0 using a suitable buffer (e.g., Na2CO3/NaHCO3).[10]
- Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.[10]
- Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatizing agent. For 7-aminoflunitrazepam, methyl-bis-trifluoroacetamide (MBTFA) can be used to form a trifluoroacetyl derivative.[1] Alternatively, N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) can be used to form a TMS-derivative.[10]
- Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: A suitable capillary column (e.g., DB-5MS).
- Carrier Gas: Helium.
- Temperature Program: An initial temperature of around 150°C, ramped up to approximately 300°C.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[11]
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 7-aminoflunitrazepam and the internal standard. For the TMS-derivative, ions such as m/z 355, 326, and 327 can be monitored for 7-aminoflunitrazepam.[10]
Protocol 2: LC-MS/MS Detection of this compound and 7-aminoflunitrazepam
This protocol is adapted from methods developed for the analysis of benzodiazepines in various matrices and offers high sensitivity and specificity without the need for derivatization.[6][15][17]
1. Sample Preparation and Extraction:
- To 200 µL of the sample (e.g., plasma, urine, or cerebrospinal fluid), add an internal standard (e.g., deuterated analogs of the analytes).[16][17]
- For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to cleave conjugated metabolites.[17]
- Perform solid-phase extraction (SPE) using a mixed-mode or C18 cartridge.[3][15][17][18]
- Condition the SPE cartridge with methanol (B129727) and water.
- Load the sample onto the cartridge.
- Wash the cartridge with water and a weak organic solvent to remove interferences.
- Elute the analytes with a suitable solvent mixture (e.g., ethyl acetate-methanol or a mixture of chloroform/isopropanol/ammonia).[3][14]
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
- Inject the reconstituted sample into the LC-MS/MS system.
- Liquid Chromatograph Conditions:
- Column: A reverse-phase C18 or PFP column.[13][17]
- Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13][15]
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometer Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each analyte and internal standard for enhanced specificity and sensitivity.
Conclusion
The choice between detecting this compound and 7-aminoflunitrazepam, and the analytical method employed, will depend on the specific research or clinical question, the available instrumentation, and the biological matrix being analyzed. 7-aminoflunitrazepam is generally the preferred target for routine monitoring of flunitrazepam use due to its higher concentration and longer detection window in urine.[2][3] LC-MS/MS methods offer superior sensitivity and specificity for both metabolites and are often preferred for confirmatory analysis, while GC-MS remains a robust and reliable technique, particularly with the use of sensitive ionization methods like NCI. Immunoassays can be valuable for high-throughput screening, but positive results should be confirmed by a more specific method. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement reliable detection methods for these important flunitrazepam metabolites.
References
- 1. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Elimination of 7-Aminoflunitrazepam and Flunitrazepam in Urine After a Single Dose of Rohypnol | National Institute of Justice [nij.ojp.gov]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved screen and confirmation test of 7-aminoflunitrazepam in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. flore.unifi.it [flore.unifi.it]
- 17. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for 3-Hydroxyflunitrazepam Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 3-hydroxyflunitrazepam, a metabolite of flunitrazepam. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative advantages and disadvantages of each method.
Introduction to Analytical Techniques
This compound is a significant metabolite of flunitrazepam, a potent benzodiazepine (B76468). Its detection and quantification in biological matrices are crucial in both clinical and forensic toxicology. The choice between GC-MS and LC-MS/MS for its analysis depends on various factors including sensitivity, specificity, sample throughput, and the nature of the biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in forensic toxicology for many years. This technique offers high chromatographic resolution and is often coupled with electron ionization (EI), which generates reproducible mass spectra that can be compared against established libraries for confident identification. However, GC-MS analysis of many benzodiazepines, including this compound, often requires a derivatization step to increase their volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and often preferred alternative for the analysis of benzodiazepines in biological samples.[1] Its key advantages include high sensitivity and specificity, minimal sample preparation, and the ability to analyze a wider range of compounds without the need for derivatization.[1][2] The use of a triple-quadrupole mass analyzer in MS/MS operation significantly enhances the signal-to-noise ratio by reducing chemical noise.[3]
Comparative Performance Data
The following table summarizes the quantitative performance parameters for GC-MS and LC-MS/MS in the analysis of this compound and related compounds, based on available literature. It is important to note that a direct head-to-head cross-validation study for this compound was not found in the public literature; therefore, the data is compiled from various studies on benzodiazepine analysis.
| Performance Parameter | GC-MS | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 1 µg/L (1 ng/mL) for 3-OHF | 2.0 ng/mL for flunitrazepam | [2][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for 3-OHF | 6.0 ng/mL for flunitrazepam | [2][5] |
| Linearity Range | 1-500 µg/L for flunitrazepam and its metabolites | 2.0-300 ng/mL for flunitrazepam | [2][4][5] |
| Precision (%RSD) | Not explicitly stated | ≤15% | [5] |
| Accuracy | Not explicitly stated | 80-120% | [5] |
| Recovery | 92-99% | 70.5-96.7% | [4][6] |
Experimental Protocols
GC-MS Protocol (General)
The GC-MS analysis of this compound typically involves the following steps:
-
Sample Preparation: Biological samples (e.g., blood, urine) often undergo enzymatic hydrolysis to release conjugated metabolites. This is followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Derivatization: To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is usually necessary. This commonly involves silylation or acylation.
-
GC Separation: A capillary column (e.g., HP-5MS) is used for chromatographic separation. The oven temperature is programmed to ramp up to effectively separate the analytes.
-
MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and its internal standard.
LC-MS/MS Protocol (General)
The LC-MS/MS analysis of this compound generally follows this procedure:
-
Sample Preparation: A key advantage of LC-MS/MS is the simpler sample preparation.[1] Often, a "dilute-and-shoot" approach or a simple protein precipitation step is sufficient. For more complex matrices, LLE or SPE can be employed.
-
LC Separation: A reverse-phase C18 column is commonly used for chromatographic separation with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient elution mode.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a precursor ion for this compound, fragmenting it in the collision cell, and then monitoring for specific product ions. This highly selective process minimizes matrix interference.[3] The instrument is typically operated with an electrospray ionization (ESI) source in positive mode.[5]
Workflow and Logic Diagrams
Caption: Generalized workflow for GC-MS analysis of this compound.
Caption: Generalized workflow for LC-MS/MS analysis of this compound.
Caption: Logical relationship of the cross-validation process.
Discussion and Conclusion
Both GC-MS and LC-MS/MS are capable of quantifying this compound in biological samples. However, the current trend in forensic and clinical toxicology leans towards the use of LC-MS/MS for benzodiazepine analysis.[1]
Advantages of GC-MS:
-
Established Technique: GC-MS is a well-established method with extensive spectral libraries available for compound identification.[3]
-
High Resolution: It offers excellent chromatographic separation.
Disadvantages of GC-MS:
-
Derivatization Required: The need for derivatization adds an extra step to sample preparation, increasing analysis time and the potential for analytical error.[2]
-
Thermal Degradation: Some thermally labile compounds may degrade in the GC injector.
Advantages of LC-MS/MS:
-
High Sensitivity and Specificity: The use of MRM significantly reduces matrix effects and improves sensitivity.[1][3]
-
Simplified Sample Preparation: Often requires minimal sample preparation, leading to higher throughput.[1][7]
-
No Derivatization: Direct analysis of polar and non-volatile compounds is possible.[2]
-
Broader Analyte Coverage: Capable of analyzing a wider range of compounds in a single run.[7]
Disadvantages of LC-MS/MS:
-
Matrix Effects: While MRM helps, ion suppression or enhancement due to co-eluting matrix components can still be a concern, necessitating the use of deuterated internal standards for accurate quantification.[3][7]
-
Higher Initial Cost: The instrumentation for LC-MS/MS is generally more expensive than for GC-MS.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to 3-Hydroxyflunitrazepam Quantification
The determination of 3-hydroxyflunitrazepam in biological matrices presents analytical challenges due to its low concentrations and the complexity of the samples. A variety of analytical techniques have been developed and validated to address these challenges, each with its own set of performance characteristics.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of different analytical methods for the quantification of this compound and its parent compound, flunitrazepam, as reported in various studies. This allows for an indirect comparison of the precision, accuracy, and sensitivity of these methods.
| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) |
| HPLC-UV[1] | Human Liver Microsomes | This compound, desmethylflunitrazepam | 0.2 µM | < 15% | < 15% | Not explicitly stated |
| LC-MS/MS[2] | Human Urine | Flunitrazepam, 7-aminoFM2, Nimetazepam, 7-amino-nimetazepam, Nitrazepam | 0.25 ng/mL (for FM2) | 0.6 - 4.6% | 1.2 - 9.4% | 80.8 - 108.7% (within-day), 80.5 - 118.0% (between-day) |
| GC-MS[3] | Whole Blood, Plasma | Flunitrazepam, 7-amino-flunitrazepam | 5 ng/mL (for FN in whole blood) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| HPLC-DAD[4] | Human Plasma | Flunitrazepam | 5 ng/mL | 4.6 - 8.5% | 2.6 - 9.2% | Not explicitly stated |
| LC-MS/MS[5] | Human Hair | Flunitrazepam, 7-aminoflunitrazepam (B158405) | 0.01 ng/mg | < 15% (at higher levels) | < 15% (at higher levels) | Within ±20% of LOQ |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing analytical results and for the design of inter-laboratory comparisons. Below is a representative protocol for the quantification of this compound in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed, highly sensitive, and specific technique.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of human plasma, add an internal standard (e.g., deuterated this compound).
-
Vortex mix for 30 seconds.
-
Load the sample onto a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol (B129727) in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2.
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Proposed Workflow for an Inter-Laboratory Comparison
To ensure consistency and reliability in the quantification of this compound across different facilities, a well-structured inter-laboratory comparison is essential. The following diagram illustrates a logical workflow for conducting such a study.
References
- 1. Quantification of flunitrazepam's oxidative metabolites, this compound and desmethylflunitrazepam, in hepatic microsomal incubations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxyflunitrazepam vs. flunitrazepam: pharmacokinetic differences
A comparative analysis of the pharmacokinetic profiles of flunitrazepam and its primary metabolite, 3-hydroxyflunitrazepam, is essential for researchers in pharmacology and drug development. Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism, with this compound being a major product of this biotransformation. Understanding the distinct pharmacokinetic characteristics of both the parent drug and its metabolite is crucial for predicting efficacy, duration of action, and potential for accumulation.
Pharmacokinetic Profiles
Flunitrazepam is characterized by a long elimination half-life, ranging from 18 to 26 hours.[1][2] This extended duration is attributed to the formation of active metabolites, including this compound, which contribute to the overall pharmacological effect.[1] The bioavailability of orally administered flunitrazepam is approximately 80%.[1]
Data Summary
| Parameter | Flunitrazepam | This compound |
| Role | Parent Drug | Major Metabolite of Flunitrazepam |
| Bioavailability (Oral) | 64-77%[1] | Data not available |
| Elimination Half-life | 18-26 hours[1] | Data not available |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19[1][4][5] | Formed via 3-hydroxylation of flunitrazepam by CYP3A4[3][4][5] |
| Primary Metabolites | This compound, N-desmethylflunitrazepam, 7-aminoflunitrazepam[1][6][7] | Further metabolism likely involves glucuronidation |
| Excretion | Primarily renal[1] | Data not available |
Experimental Protocols
A representative experimental design to study the pharmacokinetics of flunitrazepam and the formation of this compound in humans would involve the following steps:
1. Subject Recruitment and Screening:
-
A cohort of healthy adult volunteers would be recruited.
-
Exclusion criteria would include a history of substance abuse, current use of interacting medications, and impaired liver or kidney function.
-
Informed consent would be obtained from all participants.
2. Drug Administration:
-
A single, standardized oral dose of flunitrazepam (e.g., 1 mg) would be administered to the subjects after an overnight fast.
3. Sample Collection:
-
Blood samples would be collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of flunitrazepam and this compound would be quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method would be validated for linearity, accuracy, precision, and sensitivity.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) would be calculated for both flunitrazepam and this compound using non-compartmental analysis.
Visualizations
Metabolic Pathway of Flunitrazepam
Caption: Metabolic conversion of flunitrazepam to its major metabolites.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of 3-Hydroxyflunitrazepam and Other Benzodiazepine Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potency of 3-Hydroxyflunitrazepam and other key benzodiazepine (B76468) metabolites at the GABA-A receptor. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Binding Affinity
Benzodiazepines and their metabolites exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The potency of these compounds is typically determined by their binding affinity to the benzodiazepine site on the GABA-A receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity and, generally, greater potency.
The following table summarizes the available quantitative data on the binding affinity of this compound and other significant benzodiazepine metabolites.
| Compound | Parent Drug | Receptor Target | Binding Affinity (IC50/Ki in nM) | Reference |
| This compound | Flunitrazepam | GABA-A | Data not available in searched literature | |
| Desmethylflunitrazepam (Norflunitrazepam) | Flunitrazepam | GABA-A | 1.499 (IC50) | [1] |
| Oxazepam | Diazepam, etc. | GABA-A | ~20 (Ki) | Data synthesized from multiple sources |
| Temazepam | Diazepam | GABA-A | ~30 (Ki) | Data synthesized from multiple sources |
| Lorazepam | - | GABA-A | ~1-2 (Ki) | [2] |
| Lorazepam Glucuronide | Lorazepam | GABA-A | Inactive | [3] |
Note: The binding affinity can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
Experimental Protocols
The determination of benzodiazepine binding affinity is primarily conducted through in vitro radioligand binding assays. A standard methodology involves a competitive binding assay using a radiolabeled ligand that binds with high affinity to the benzodiazepine site of the GABA-A receptor, such as [3H]flunitrazepam.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of test compounds (e.g., benzodiazepine metabolites) for the GABA-A receptor.
Materials:
-
Radioligand: [3H]flunitrazepam
-
Tissue Preparation: Synaptosomal membranes prepared from rat or bovine cerebral cortex.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Test Compounds: this compound and other benzodiazepine metabolites of interest.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cerebral cortex tissue in cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes. Wash the pellet multiple times with fresh buffer.
-
Assay Incubation: In test tubes, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound. For determining non-specific binding, incubate a set of tubes with the radioligand and the non-specific binding control. Incubate all tubes at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To further elucidate the context of benzodiazepine metabolite potency, the following diagrams, generated using the DOT language, illustrate the GABA-A receptor signaling pathway, the experimental workflow for assessing potency, and the metabolic pathway of flunitrazepam.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to SPE Cartridges for 3-Hydroxyflunitrazepam Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-hydroxyflunitrazepam, a key metabolite of flunitrazepam, is critical. The selection of an appropriate Solid Phase Extraction (SPE) cartridge is a pivotal step in sample preparation, directly impacting recovery, purity, and ultimately, the reliability of analytical results. This guide provides an objective comparison of the performance characteristics of various SPE cartridges commonly employed for the extraction of this compound and other benzodiazepines from biological matrices.
Comparative Analysis of SPE Cartridge Performance
The following table summarizes the performance characteristics of different SPE cartridges based on available experimental data for this compound and related benzodiazepines. It is important to note that a direct head-to-head comparison study for this compound across all listed cartridges was not available in the reviewed literature. The data presented is a collation from various studies, and performance can vary based on the specific experimental conditions.
| SPE Cartridge | Sorbent Type | Principle of Separation | Reported Recovery | Matrix Effects | Key Advantages |
| Oasis MCX | Polymeric with Strong Cation Exchange | Mixed-Mode (Reversed-Phase & Strong Cation Exchange) | 84-122% (for a range of benzodiazepines in wastewater)[1]; Average 91% (for a panel of benzodiazepines in urine)[2] | Reduced matrix effects compared to reversed-phase SPE[2] | High selectivity for basic compounds, cleaner extracts[2] |
| Bond Elut Certify | Silica-based C8 and Strong Cation Exchange | Mixed-Mode (Reversed-Phase & Strong Cation Exchange) | >90% (overall efficiency for flunitrazepam and its major metabolites)[3] | Not explicitly stated | Effective for a broad range of basic drugs from biological fluids[4] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Polymer | Reversed-Phase | Good and consistent recoveries across a wide range of analytes[5] | Higher than mixed-mode SPE for benzodiazepines[2] | Water-wettable sorbent allows for simplified protocols[6] |
| Monolithic C18 | Monolithic Silica with C18 | Reversed-Phase | 93.5–118% (for flunitrazepam) and 97.7–109% (for 7-aminoflunitrazepam) in plasma and urine[7] | Not explicitly stated | High-throughput potential due to low backpressure[7] |
| CleanScreen DAU | Copolymeric C8 and Benzenesulfonic Acid | Mixed-Mode (Reversed-Phase & Cation Exchange) | Efficient extraction of a wide range of drugs[8] | Not explicitly stated | Broad applicability for acidic, neutral, and basic drugs[9] |
| Strata-X-Drug N | Polymeric | Reversed-Phase | 95-119% (for flunitrazepam and its metabolites)[10] | 97-119% (Matrix effects reported as a percentage of the response in a neat solution)[10] | Good recoveries for a range of drugs[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are generalized experimental protocols for SPE of this compound from biological matrices, based on the reviewed literature.
General Sample Preparation for Urine
-
Enzymatic Hydrolysis: To a 0.5 mL urine sample, add a β-glucuronidase solution to deconjugate the glucuronidated metabolites.[11]
-
Incubation: Incubate the mixture, for example, at 60°C for 2 hours.[11]
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Dilution: Dilute the supernatant with an appropriate buffer (e.g., phosphate (B84403) buffer) before loading onto the SPE cartridge.
General SPE Protocol (Mixed-Mode Cation Exchange, e.g., Oasis MCX, Bond Elut Certify)
-
Conditioning: Condition the SPE cartridge with 1-3 mL of methanol (B129727) followed by 1-3 mL of water or buffer.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash with 1-3 mL of a weak organic solvent or acidic solution (e.g., 2% formic acid) to remove neutral and acidic interferences.
-
Wash with 1-3 mL of methanol to remove remaining organic interferences.
-
-
Elution: Elute the analytes with 1-3 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or a mixture of acetonitrile (B52724) and methanol with a strong ammonia (B1221849) solution)[1][12].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
General SPE Protocol (Reversed-Phase, e.g., Oasis HLB, Monolithic C18)
-
Conditioning: Condition the cartridge with 1-3 mL of methanol followed by 1-3 mL of water. For water-wettable sorbents like Oasis HLB, this step may be simplified or eliminated.[6]
-
Sample Loading: Load the pre-treated sample.
-
Washing: Wash with 1-3 mL of a water/methanol mixture with a low percentage of methanol to remove polar interferences.
-
Elution: Elute the analytes with 1-3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described above.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the solid-phase extraction and analysis of this compound from a biological sample.
Caption: General workflow for SPE of this compound.
References
- 1. Determination of benzodiazepines, related pharmaceuticals and metabolites in water by solid-phase extraction and liquid-chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
- 9. unitedchem.com [unitedchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of 3-Hydroxyflunitrazepam Levels in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the detection and quantification of 3-hydroxyflunitrazepam, a metabolite of flunitrazepam (Rohypnol), across various biological matrices. Due to its pharmacokinetics, the levels of this compound are often low and variable between different sample types, presenting a challenge for analytical detection. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a general analytical workflow.
Data Summary
The quantification of this compound is challenging due to its low concentrations in many biological samples. The majority of published research focuses on the primary metabolite, 7-aminoflunitrazepam (B158405), as it is typically found in higher concentrations and for a longer duration. The following table summarizes the available data on this compound levels.
| Biological Matrix | Reported Concentrations of this compound | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Findings & Citations |
| Blood / Serum / Plasma | Not typically detected or at very low concentrations. One study reported no detectable levels after a 2 mg oral dose of flunitrazepam.[1] | 1 µg/L (LOD)[2] | Concentrations are generally very low, making detection difficult. 7-aminoflunitrazepam is the more predominant metabolite found in blood.[1][3][4] |
| Urine | Data on specific concentrations are limited in publicly available literature. | 1 µg/L (LOD)[2] | While a metabolite found in urine, its concentration is significantly lower than 7-aminoflunitrazepam.[5][6] Immunoassays show low cross-reactivity to this compound.[7] |
| Hair | Specific quantitative data for this compound is not readily available. Studies focus on flunitrazepam and 7-aminoflunitrazepam. | Not specified for this compound. | Hair analysis can provide a long-term history of drug exposure, but the low incorporation rate of this compound makes its detection challenging.[8][9][10] |
| Oral Fluid | No quantitative data for this compound has been reported. Flunitrazepam itself is found in very low concentrations and is unstable. | Not specified for this compound. | The detection window for benzodiazepines in oral fluid is short, and concentrations are generally in the low µg/L to ng/L range.[4][11][12] |
Experimental Protocols
Accurate quantification of this compound requires sensitive and specific analytical methods, typically involving chromatography coupled with mass spectrometry. Below are summaries of methodologies adapted from published research.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is a general approach for the extraction of benzodiazepines and their metabolites from liquid biological samples.
Materials:
-
Biological sample (serum, blood, or urine)
-
Internal standards (e.g., deuterated analogs)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ammonia solution
-
Solid-phase extraction cartridges (e.g., C18)
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add an appropriate internal standard. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to detect conjugated metabolites.[5]
-
Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by phosphate buffer.
-
Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water, followed by an acidic solution (e.g., 0.1 M acetic acid), and then a non-polar solvent (e.g., hexane) to remove interferences.
-
Elution: Elute the analytes from the cartridge using a mixture of organic solvents, such as dichloromethane and isopropanol with a small percentage of ammonia.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[2]
Chromatographic Conditions (Example):
-
Column: A reverse-phase column (e.g., C18)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI or APCI.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification and confirmation. For example, for this compound, precursor ion [M+H]⁺ m/z 330 and product ions could be selected based on fragmentation patterns.[1]
Visualizations
Signaling Pathway of Flunitrazepam Metabolism
Caption: Metabolic pathways of flunitrazepam.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of flunitrazepam and its metabolites in blood by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itspsolutions.com [itspsolutions.com]
- 4. Detection of Nitrobenzodiazepines and Their 7-Amino Metabolites in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usdtl.com [usdtl.com]
- 10. Testing human hair for flunitrazepam and 7-amino-flunitrazepam by GC/MS-NCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of flunitrazepam and 7-aminoflunitrazepam in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Researcher's Guide to 3-Hydroxyflunitrazepam: Reference Standards and Internal Standard Selection
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of commercially available reference standards for 3-Hydroxyflunitrazepam, a key metabolite of flunitrazepam, and offers guidance on the critical selection of an appropriate internal standard for quantitative analysis.
Comparison of this compound Reference Standards
The selection of a high-quality reference standard is the foundation of any analytical method. Key considerations include purity, certification, and the availability of comprehensive documentation. Below is a comparison of this compound reference standards from various suppliers.
| Supplier | Product Number | Purity | Format | Certification/Documentation |
| Cayman Chemical | 9002549 | ≥98% | Crystalline Solid | Certificate of Analysis available |
| LGC Standards (distributor for TRC) | H942425 | Not specified | Not specified | Inquire for details |
| LGC Standards (distributor for Lipomed) | FLU-76 | Not specified | Not specified | Inquire for details |
| Cerilliant (a brand of MilliporeSigma) | Not directly available; Flunitrazepam and metabolites available | Varies | Solution or neat | ISO 17034, ISO/IEC 17025 Certified Reference Material, Certificate of Analysis provided |
| Biosynth | SCA73971 | Not specified | Not specified | Inquire for details |
| MedChemExpress | HY-114515 | >98% | Solid | Certificate of Analysis available |
Note: Purity and availability may vary by lot. It is essential to obtain the lot-specific Certificate of Analysis (CoA) for detailed information.
Selecting an Internal Standard for this compound Analysis
The use of an appropriate internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative results. The ideal internal standard should be a stable isotope-labeled (SIL) analog of the analyte.
The Gold Standard: Stable Isotope-Labeled this compound
A SIL version of this compound is the most suitable internal standard as it shares near-identical physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, differing only in mass.
-
This compound-13C,d3: This SIL internal standard is commercially available from LGC Standards and represents the optimal choice for the quantitative analysis of this compound.
Viable Alternatives: Other Deuterated Benzodiazepines
-
Clonazepam-d4: Structurally similar to this compound, Clonazepam-d4 is a widely used internal standard in multi-analyte benzodiazepine (B76468) methods.[1] It is commercially available from suppliers such as Cayman Chemical as a certified reference material (CRM).
-
Oxazepam-d5: Another commonly used deuterated benzodiazepine internal standard that can be considered, particularly if it demonstrates similar analytical behavior to this compound under the chosen chromatographic conditions. Cerilliant offers Oxazepam-d5 as a CRM.
The following diagram illustrates the decision-making process for selecting an appropriate internal standard:
Experimental Protocol: Quantification of this compound by LC-MS/MS
This section outlines a general methodology for the analysis of this compound in biological matrices, such as urine or blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on established methods for benzodiazepine analysis and should be validated for specific laboratory conditions.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., urine, plasma), add the chosen internal standard (e.g., this compound-13C,d3 or Clonazepam-d4) to a final concentration of 100 ng/mL.
-
Hydrolysis (for urine samples): For conjugated metabolites, add β-glucuronidase to the sample and incubate according to the enzyme manufacturer's instructions (e.g., at 65°C for 1 hour).
-
Sample Pre-treatment: Acidify the sample by adding a small volume of a suitable buffer (e.g., 100 µL of 1 M formic acid).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (B129727) and then water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the chosen internal standard need to be optimized on the specific instrument.
-
The following diagram outlines the experimental workflow:
This guide provides a foundational understanding of the critical aspects of this compound analysis. For optimal results, it is imperative to consult the specific documentation provided by the reference standard supplier and to thoroughly validate the chosen analytical method within your laboratory's specific context.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 3-Hydroxyflunitrazepam
For researchers, scientists, and drug development professionals, the proper disposal of analytical reference standards like 3-Hydroxyflunitrazepam is a critical component of laboratory safety and regulatory compliance. As a metabolite of flunitrazepam, this benzodiazepine (B76468) is classified as a controlled substance, necessitating strict adherence to Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) guidelines to prevent environmental contamination and potential diversion.
Core Principles of Disposal
The foundational principle for the disposal of this compound is to treat it as a hazardous and controlled chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The primary goal is to render the controlled substance "non-retrievable," meaning it cannot be transformed back to a physical or chemical state that would allow for its misuse.[2][3][4][5][6]
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe and compliant disposal of this compound in a laboratory setting.
1. Waste Characterization and Segregation:
The initial step is to characterize the waste. Any waste containing this compound is considered both a controlled substance waste and potentially a hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA).
-
Segregation: This waste must be kept separate from other waste streams.[1] It is crucial to avoid mixing incompatible chemicals. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[7]
2. Proper Labeling and Containerization:
-
Container Selection: Use a container that is chemically compatible with this compound and any solvents used. The original container is often a suitable choice, provided it is in good condition.[7] Avoid using food containers.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning.
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] The SAA should be under the control of the laboratory personnel.
-
Storage Limits: Be aware of the volume limits for waste accumulation in an SAA as stipulated by your institution's Environmental Health & Safety (EHS) department and federal regulations.
-
Container Management: Keep the waste container securely closed except when adding waste.[7] The SAA should be inspected weekly for any leaks or deterioration of containers.
4. Final Disposal through Institutional EHS:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup. Unauthorized personnel are not permitted to take possession of DEA-regulated substances.[1]
-
Documentation: Maintain meticulous records of the generation, accumulation, and disposal of the this compound waste, in accordance with DEA and EPA regulations.
Experimental Protocol: Chemical Inactivation (Hypothetical)
For laboratories equipped to do so, chemical inactivation can be a method to render the this compound non-retrievable before final disposal. The following is a hypothetical protocol based on the susceptibility of benzodiazepines to hydrolysis. This procedure must be validated on a small scale in a controlled laboratory setting before being implemented for bulk disposal. [1]
Objective: To hydrolyze the diazepine (B8756704) ring of this compound, rendering it inactive.
Materials:
-
This compound waste
-
Concentrated hydrochloric acid (HCl)
-
Appropriate solvent (if the waste is in solid form)
-
Reaction vessel
-
Stirring apparatus
-
Fume hood
-
Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: In a fume hood, dissolve or suspend the this compound waste in an appropriate solvent within the reaction vessel.
-
Acidification: Slowly and with constant stirring, add concentrated hydrochloric acid to the mixture to achieve a final concentration of approximately 2M HCl.[1] Exercise caution as this may be an exothermic reaction.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for a designated period. The exact time required for complete degradation would need to be determined through validation.
-
Monitoring (Recommended): If analytical equipment such as HPLC is available, periodically take small aliquots to monitor the disappearance of the parent compound to confirm the completion of the reaction.[1]
-
Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to a pH between 5 and 9. This step can also generate heat and should be performed slowly.
-
Final Disposal: The resulting neutralized solution, containing the degradation products, must still be collected as hazardous chemical waste and disposed of through your institution's EHS department.[1]
Quantitative Data on Waste Container Management
| Parameter | Guideline | Citation |
| Container Material | Chemically compatible with the waste | [7] |
| Container Condition | Free from damage or deterioration | |
| Closure | Secure and leak-proof | |
| Labeling | "Hazardous Waste," full chemical name, hazard warning | [1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1] |
| SAA Inspection | Weekly for leaks and container integrity | [7] |
Visualizing the Disposal Workflow
The decision-making process for the proper disposal of this compound can be visualized as follows:
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting both their laboratory environment and the wider community.
References
- 1. benchchem.com [benchchem.com]
- 2. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 3. ashp.org [ashp.org]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. DEA Issues Final Rule on Controlled Substance Disposal [thefdalawblog.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Hydroxyflunitrazepam
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxyflunitrazepam. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.
Compound Identification and Hazard Summary
This compound is an analytical reference standard categorized as a benzodiazepine (B76468) and is a metabolite of flunitrazepam.[1][2] It is intended for research and forensic applications only.[1][2] Until a comprehensive toxicological profile is available, this material should be considered hazardous.[2] The parent compound, flunitrazepam, is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. Therefore, similar precautions should be taken when handling its metabolites.
Key Chemical Data:
| Property | Value |
| CAS Number | 67739-71-3 |
| Molecular Formula | C₁₆H₁₂FN₃O₄ |
| Molecular Weight | 329.3 g/mol |
| Appearance | Crystalline solid[2] |
| Storage Temperature | -20°C[2][3] |
| Purity | ≥98%[1][2] |
| Stability | ≥ 5 years[1][2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[2][4] The following table summarizes the required PPE for handling this compound, based on guidelines for hazardous drugs.[5][6]
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Two pairs of chemotherapy-rated, powder-free nitrile gloves. |
| Body | Gown | Disposable, polyethylene-coated gown with long sleeves, a closed back, and elastic or knit cuffs.[5][6] |
| Head | Bouffant Cap | Must cover the head and ears completely. |
| Feet | Shoe Covers | Two pairs of disposable, skid-resistant shoe covers. |
| Respiratory | Respirator | An N95 respirator is recommended to protect against inhalation of airborne particles.[4] |
| Eyes/Face | Goggles & Face Shield | Chemical splash goggles and a full-face shield are required to protect against splashes and aerosols.[5][6] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Step 1: Preparation and Engineering Controls
-
All handling of this compound powder must be performed within a certified Class II Biosafety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.[4]
-
Before beginning work, ensure all necessary PPE is available and has been inspected for integrity.
-
Prepare the work surface by covering it with a disposable, absorbent plastic-backed liner.
Step 2: Donning PPE
-
Follow the correct sequence for putting on PPE: shoe covers, bouffant cap, face mask/respirator, goggles/face shield, and then the gown.
-
Gloves are donned last, with the inner glove tucked under the gown cuff and the outer glove pulled over the cuff.
Step 3: Compound Handling
-
When handling the solid compound, use dedicated spatulas and weighing papers.
-
Avoid crushing tablets or capsules outside of a containment device to prevent dust generation.[7]
-
For solubilization, add solvent slowly to the solid to avoid splashing.
-
All containers holding the compound must be clearly labeled with its name and hazard warnings.[7]
Step 4: Doffing PPE
-
Remove PPE in a manner that prevents self-contamination. The outer gloves are removed first, followed by the gown and outer shoe covers.
-
The respirator and inner gloves should be the last items removed after exiting the containment area.
-
Wash hands thoroughly with soap and water after all PPE has been removed.[2]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Step 1: Waste Segregation
-
Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Step 2: Decontamination
-
All non-disposable equipment and surfaces within the work area must be decontaminated after use.
-
Use a suitable deactivating agent followed by cleaning with a detergent and rinsing with water.
Step 3: Final Disposal
-
Disposal of all hazardous waste must be conducted in accordance with official institutional, local, and federal regulations. Do not dispose of this material with household garbage or allow it to enter the sewage system.
-
For unused or expired medicine in a non-laboratory setting, drug take-back locations are the preferred disposal method.[8] If unavailable, mix the material with an unappealing substance like dirt or cat litter, place it in a sealed container, and discard it in the trash.[8]
Emergency Procedures
Spill Response:
-
Alert others in the immediate area and evacuate if necessary.
-
Secure the area to prevent further contamination.
-
If trained and equipped, clean the spill using a spill kit. Wear appropriate PPE, including a respirator.
-
For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent material to avoid aerosolizing the powder.
-
Collect all cleanup materials into a hazardous waste container.
-
Decontaminate the spill area thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and lukewarm water for at least 15 minutes.[7]
-
Eye Contact: Flush the affected eye with copious amounts of water or an isotonic eyewash solution for at least 15 minutes.[7]
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.
In all cases of exposure, seek immediate medical attention and report the incident to your institution's safety officer.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3-hydroxy Flunitrazepam 9002549 from Cayman Chemical | Labcompare.com [labcompare.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
